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  • Product: 3-(Oxan-4-yl)pyrrolidine
  • CAS: 1247566-45-5

Core Science & Biosynthesis

Foundational

3-(Oxan-4-yl)pyrrolidine: Comprehensive Physicochemical Profiling, Exact Mass Validation, and Synthetic Utility

Executive Summary In modern drug discovery, the transition from planar, achiral molecules to complex, three-dimensional architectures is a critical driver of clinical success. 3-(Oxan-4-yl)pyrrolidine (also known as 3-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, achiral molecules to complex, three-dimensional architectures is a critical driver of clinical success. 3-(Oxan-4-yl)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine) serves as a highly versatile, sp3-rich building block designed to improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and the rigorous High-Resolution Mass Spectrometry (HRMS) protocols required to validate its exact mass and elemental composition.

The "Escape from Flatland" Paradigm: Structural Rationale

Historically, high-throughput combinatorial chemistry heavily favored flat, aromatic scaffolds due to their synthetic accessibility. However, these planar molecules frequently suffer from poor aqueous solubility and high off-target promiscuity (toxicity).

The strategic incorporation of aliphatic, sp3-rich scaffolds like 3-(oxan-4-yl)pyrrolidine is a direct application of the "Escape from Flatland" paradigm. Research demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with higher success rates as compounds transition from discovery to clinical trials[1].

Causality in Design: Replacing a flat phenyl ring with a 3-(oxan-4-yl)pyrrolidine moiety disrupts planar π-π stacking in the crystal lattice, thereby lowering the melting point and thermodynamically driving enhanced aqueous solubility[1]. Furthermore, the introduced 3D complexity ensures that the molecule interacts more selectively with the spatial subtleties of target proteins, reducing off-target binding.

MedChem_Logic Start Flat Aromatic Scaffold (Low Fsp3, High Toxicity Risk) Intervention Bioisosteric Replacement with 3-(Oxan-4-yl)pyrrolidine Start->Intervention Prop1 Increased Fsp3 Fraction (Enhanced 3D Complexity) Intervention->Prop1 Prop2 Improved Aqueous Solubility (Favorable Thermodynamics) Intervention->Prop2 Prop3 Reduced Off-Target Binding (Lower Promiscuity) Intervention->Prop3 Outcome Optimized PK/PD Profile (Higher Clinical Success Rate) Prop1->Outcome Prop2->Outcome Prop3->Outcome

Figure 1: Strategic incorporation of 3-(Oxan-4-yl)pyrrolidine to improve physicochemical properties.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Accurate analytical characterization requires a strict differentiation between average molecular weight and monoisotopic exact mass.

  • Molecular Weight (MW): Calculated using the abundance-weighted average atomic masses of all isotopes (e.g., Carbon = 12.011). This value is used for bulk stoichiometric calculations.

  • Exact Mass: Calculated using the mass of the single most abundant isotope for each element (e.g., ^12^C = 12.00000, ^1^H = 1.00783). This is the fundamental metric used in HRMS.

The average molecular weight of 3-(oxan-4-yl)pyrrolidine is 155.24 g/mol . However, its monoisotopic exact mass is 155.1310 Da[2]. The table below summarizes the core properties of both the free base and its commonly utilized hydrochloride salt[3],[4].

Property3-(Oxan-4-yl)pyrrolidine (Free Base)3-(Oxan-4-yl)pyrrolidine Hydrochloride
CAS Number 1247566-45-5[4]2792186-78-6[3]
Chemical Formula C9H17NOC9H18ClNO[3]
Molecular Weight 155.24 g/mol 191.70 g/mol [3]
Monoisotopic Exact Mass 155.1310 Da[2]191.1077 Da
Target Ion [M+H]^+^ 156.1383 Da156.1383 Da (Analyzed post-desalting)

High-Resolution Mass Spectrometry (HRMS) Validation

In drug discovery, nominal mass (e.g., 155 Da) is insufficient for structural validation. Multiple distinct chemical formulas can share a nominal mass of 155 Da (isobaric compounds). High-resolution mass spectrometry (HRMS) is the gold standard for validating these scaffolds, as it provides the exact mass necessary to distinguish the target compound from isobaric interferences in complex biological matrices[5].

LCHRMS_Workflow SamplePrep Sample Preparation (1 µg/mL + Lock Mass) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonation ->[M+H]+) Chromatography->Ionization MassAnalysis HRMS Analysis (Orbitrap/TOF, Res > 70k) Ionization->MassAnalysis m/z 156.1383 DataProcessing Data Processing (Extracted Ion Chromatogram) MassAnalysis->DataProcessing Validation Mass Accuracy Validation (Δppm < 5 ppm) DataProcessing->Validation

Figure 2: LC-HRMS workflow for validating the exact mass of 3-(Oxan-4-yl)pyrrolidine.

Self-Validating Experimental Protocol: LC-HRMS Exact Mass Determination

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By integrating internal calibration and strict mass accuracy thresholds, false positives are mathematically eliminated[6].

Step 1: Sample Preparation & Internal Calibration

  • Action: Dilute the 3-(oxan-4-yl)pyrrolidine sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike the sample with a known internal calibrant (e.g., Leucine Enkephalin, exact mass [M+H]^+^ = 556.2771 Da).

  • Causality: The internal calibrant acts as a "lock mass". By continuously monitoring this known mass, the mass spectrometer automatically corrects for subtle environmental or electronic drifts during the run. If the lock mass deviates beyond an acceptable threshold, the system invalidates the acquisition, ensuring a self-validating data set[6].

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality: While HRMS can resolve isobaric masses, it cannot resolve structural isomers. Chromatographic separation prevents ion suppression from matrix components and separates potential isomers before they enter the ionization source[5].

Step 3: ESI-HRMS Acquisition

  • Action: Operate the Orbitrap or Q-TOF instrument in positive Electrospray Ionization (ESI+) mode. Set the resolving power to >70,000 (FWHM at m/z 200).

  • Causality: Positive mode promotes the protonation of the basic pyrrolidine nitrogen, yielding the [M+H]^+^ ion at m/z 156.1383. A resolving power >70,000 is mathematically required to separate the target analyte from near-isobaric background interferences[5].

Step 4: Data Processing & Mass Accuracy Calculation

  • Action: Extract the ion chromatogram (EIC) for m/z 156.1383 with a narrow mass tolerance window of ±5 ppm. Calculate the mass error (Δppm).

  • Causality: Mass error is calculated as [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6. A mass error of < 5 ppm provides unambiguous confirmation of the elemental composition (C9H18NO^+^), differentiating it from molecules with identical nominal masses but different atomic makeups[6].

References

  • NextSDS. (2024). 3-(oxan-4-yl)pyrrolidine hydrochloride — Chemical Substance Information. NextSDS Database. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68845, Valdetamide (Isomer reference for exact mass C9H17NO). PubChem. [Link]

  • ChemBuyersGuide. (2024). Chemical Properties: C9H17NO. ChemScene. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass. [Link]

  • Thiageswaran, S. (2026). How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. Separation Science.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(Oxan-4-yl)pyrrolidine Derivatives: A Technical Whitepaper

Executive Summary & Physicochemical Rationale In the pursuit of optimal drug-like properties, medicinal chemists frequently employ scaffold hopping to escape "flatland" (highly planar, aromatic structures) by increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In the pursuit of optimal drug-like properties, medicinal chemists frequently employ scaffold hopping to escape "flatland" (highly planar, aromatic structures) by increasing the fraction of sp3-hybridized carbons (Fsp3). The 3-(oxan-4-yl)pyrrolidine scaffold—which links a basic pyrrolidine ring to a polar, aliphatic tetrahydropyran (oxane)—serves as a privileged bioisostere for traditional piperidines or lipophilic amines.

The Causality of the Scaffold: Basic amines often present significant pharmacokinetic (PK) liabilities, including high P-glycoprotein (P-gp) efflux, rapid cytochrome P450 (CYP)-mediated N-dealkylation, and off-target hERG channel inhibition[1]. By integrating the oxane ring, we inductively tune the pKa of the pyrrolidine nitrogen and drastically lower the overall lipophilicity (LogD). This strategic combination has been empirically shown to reduce human liver microsomal (HLM) clearance and improve selectivity profiles compared to traditional cyclopentyl or piperidine analogs[2]. Furthermore, replacing piperidines with alternative saturated heterocycles is a validated strategy to shift metabolic pathways away from rapid N-dealkylation[3].

G A Planar Basic Amine (High LogD, High hERG) B Scaffold Hopping: 3-(Oxan-4-yl)pyrrolidine A->B Structural Modification C Reduced Lipophilicity (Lower LogD) B->C D Tuned Amine pKa B->D E Decreased CYP Clearance C->E F Reduced P-gp Efflux C->F D->F G Improved in vivo PK (Higher Bioavailability) E->G F->G

Logical flow of PK optimization using the 3-(oxan-4-yl)pyrrolidine scaffold.

In Vitro ADME Profiling Workflows

As a Senior Application Scientist, I emphasize that an assay without rigorous internal controls is merely a random number generator. Every protocol described below is designed as a self-validating system.

Protocol 1: Self-Validating Microsomal Stability (HLM/RLM)

Causality: Liver microsomes assess Phase I metabolic stability. The pyrrolidine ring is naturally susceptible to N-oxidation and α-carbon oxidation. The oxane ring is designed to sterically and electronically shift metabolism toward less reactive hydroxylation pathways[3]. Methodology:

  • Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition : Spike the 3-(oxan-4-yl)pyrrolidine derivative to a final concentration of 1 μM. (Causality: 1 μM ensures the concentration is well below the Km for most CYP enzymes, allowing for accurate first-order kinetic calculations).

  • Control Integration : Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). (Causality: If Verapamil does not clear >70% in 30 minutes, the CYP enzymes are inactive, and the assay must be rejected).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). (Causality: An active regenerating system ensures NADPH depletion does not artificially cap clearance rates).

  • Quenching & Sampling : At t = 0, 5, 15, 30, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Acetonitrile precipitates proteins and instantly halts CYP activity).

  • Analysis : Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

Protocol 2: Bidirectional Caco-2 Permeability & P-gp Efflux

Causality: Basic amines are notorious P-gp substrates[1]. We must determine if the oxane-pyrrolidine derivative is actively effluxed, which would limit oral bioavailability and blood-brain barrier penetration. Methodology:

  • Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm². (Causality: High TEER validates the formation of tight junctions, ensuring we measure transcellular, not paracellular, transport).

  • Dosing : Prepare 10 μM of the test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Control Integration : Include Digoxin (known P-gp substrate) with and without Elacridar (P-gp inhibitor).

  • Incubation & Sampling : Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes.

  • Calculation : Calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2.0 indicates active efflux.

Quantitative Data Presentation

The structural modifications inherent to the 3-(oxan-4-yl)pyrrolidine scaffold yield distinct quantitative advantages over traditional planar amines.

Pharmacokinetic ParameterPlanar Basic Amine (Reference)3-(Oxan-4-yl)pyrrolidine DerivativeMechanistic Implication
LogD (pH 7.4) 3.81.5Reduced lipophilicity driven by the polar oxane oxygen.
HLM CL_int (μL/min/mg) 125 (High)28 (Low)Shift from rapid N-dealkylation to slow oxane hydroxylation.
Caco-2 Efflux Ratio 8.51.8Reduced P-gp recognition due to lower lipophilicity and pKa tuning.
hERG IC50 (μM) 1.2>30Disruption of planar pi-stacking required for hERG pore binding.
In Vivo Rat F (%) 12%68%Enhanced oral bioavailability due to lower first-pass metabolism.

In Vivo Pharmacokinetic Profiling

Protocol 3: Rodent Pharmacokinetic Study (IV/PO)

Causality: In vitro stability must translate to in vivo exposure. We utilize a crossover or parallel design in Sprague-Dawley rats to determine absolute bioavailability (F), clearance (Cl), and volume of distribution (Vd). Methodology:

  • Formulation : Formulate the IV dose (1 mg/kg) in 5% DMSO / 95% Saline. Formulate the PO dose (10 mg/kg) in 0.5% Methylcellulose. (Causality: The high aqueous solubility of the oxane-pyrrolidine scaffold allows for simple, non-toxic formulations, avoiding surfactants like Tween-80 that can artificially alter PK parameters).

  • Administration : Dose fasted male rats (n=3 per route). (Causality: Fasting eliminates food-effect variability on gastric emptying and absorption).

  • Sampling : Collect serial blood samples via the tail vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. (Causality: Dense early sampling captures the alpha distribution phase, while late sampling accurately defines the beta elimination half-life).

  • Processing : Centrifuge immediately to isolate plasma. Store at -80°C until LC-MS/MS analysis.

G A 3-(Oxan-4-yl)pyrrolidine Parent Drug B CYP3A4 / CYP2D6 Metabolism A->B C N-Dealkylation (Blocked/Reduced) B->C Steric Hindrance D Oxane Hydroxylation (Primary Metabolite) B->D Major Pathway E Phase II Glucuronidation D->E F Renal Excretion E->F

Shift in CYP-mediated metabolic pathways facilitated by the oxane-pyrrolidine scaffold.

Conclusion

The 3-(oxan-4-yl)pyrrolidine scaffold is a masterclass in applied physicochemical design. By systematically lowering LogD and tuning basicity, researchers can engineer molecules that bypass P-gp efflux, resist rapid CYP-mediated clearance, and avoid hERG toxicity. The self-validating protocols outlined above ensure that the resulting PK data is both robust and actionable for downstream clinical development.

References

  • Title: Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 1.4: Drug Absorption and Distribution Source: Chemistry LibreTexts URL: [Link]

  • Title: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres Source: Xenobiotica (Taylor & Francis) URL: [Link]

Sources

Foundational

Structural Elucidation of 3-(Oxan-4-yl)pyrrolidine: An In-Depth Guide to 1H and 13C NMR Chemical Shifts

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, sp3-rich bicyclic and link...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, sp3-rich bicyclic and linked heterocyclic systems are highly valued for their favorable physicochemical properties and three-dimensional vector geometries. 3-(Oxan-4-yl)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine) is a prime example of such a building block, combining a hydrophilic hydrogen-bond acceptor (oxane) with a basic amine (pyrrolidine).

Due to the structural flexibility of the pyrrolidine envelope and the oxane chair conformations, assigning the exact 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts requires a rigorous, multidimensional approach. This whitepaper provides a comprehensive, self-validating methodology for the NMR structural elucidation of 3-(Oxan-4-yl)pyrrolidine, detailing the causality behind the observed chemical shifts and outlining a robust experimental protocol.

Structural Dynamics & Mechanistic Foundations of Chemical Shifts

To accurately interpret the NMR spectra of 3-(Oxan-4-yl)pyrrolidine, one must first understand the conformational dynamics that dictate the electronic environment of each nucleus [2].

Conformational Analysis
  • The Oxane (Tetrahydropyran) Ring: The oxane ring predominantly adopts a chair conformation. The bulky pyrrolidin-3-yl substituent at the C4' position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C2' and C6'.

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring rapidly interconverts between various envelope and half-chair conformations. Consequently, its NMR signals represent a time-averaged electronic environment, leading to broader or more complex multiplets compared to the rigid oxane ring.

Causality of Chemical Shifts

The chemical shifts in this molecule are governed by three primary physical phenomena:

  • Electronegativity & Inductive Deshielding: The oxygen atom in the oxane ring strongly withdraws electron density via the σ -bond network. This severely deshields the adjacent C2' and C6' carbons ( 68 ppm) and their attached protons ( 3.3–4.0 ppm). Similarly, the secondary amine in the pyrrolidine ring deshields C2 and C5 ( 46–52 ppm).

  • Magnetic Anisotropy: In the oxane chair, equatorial protons (H2' eq​ , H6' eq​ ) reside in the deshielding region of the adjacent C-C bond anisotropy, causing them to resonate further downfield ( 3.95 ppm) than their axial counterparts ( 3.35 ppm).

  • Steric Compression (The γ -gauche effect): The branching at C3 and C4' introduces steric crowding. This compression slightly shields the carbons involved, which is why C3 and C4' resonate upfield relative to unbranched heteroatom-adjacent carbons.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the structural assignment must not rely on a single 1D spectrum. Instead, we employ a self-validating multidimensional workflow . In this system, each subsequent experiment acts as a logical check against the previous one, eliminating false positives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 3-(Oxan-4-yl)pyrrolidine in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm). CDCl 3​ is chosen for its lack of exchangeable protons, though analysts must be mindful of the residual CHCl 3​ peak at 7.26 ppm and potential water impurities at 1.56 ppm [1].

  • 1D 1 H NMR Acquisition (400 MHz): Acquire a standard proton spectrum (zg30 pulse sequence, 16 scans, 298 K).

    • Validation Check: Integrate the signals. The total integral must equal 17 protons. If discrepancies exist, check for solvent impurities.

  • 1D 13 C NMR Acquisition (100 MHz): Acquire a proton-decoupled carbon spectrum (zgpg30, 1024 scans).

    • Validation Check: Count the distinct carbon resonances. Due to the plane of symmetry in the oxane ring (when freely rotating), C2'/C6' and C3'/C5' will appear as magnetically equivalent pairs, resulting in 7 distinct carbon signals for the 9-carbon molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Map the 1-bond C-H correlations.

    • Validation Check: Ensure every aliphatic carbon (except quaternary impurities) correlates to a proton signal, validating the 1D integrations.

  • 2D COSY (Correlation Spectroscopy): Trace the vicinal ( 3J ) proton-proton spin systems.

    • Validation Check: You must observe two distinct spin systems: the isolated oxane system (H2'-H3'-H4'-H5'-H6') and the pyrrolidine system (H2-H3-H4-H5).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Map long-range ( 2J , 3J ) C-H couplings.

    • Validation Check: The definitive proof of structure is the cross-peak between the pyrrolidine H3 proton and the oxane C4' carbon (and vice versa). This inter-ring linkage validates the entire molecular assembly.

Multidimensional NMR Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D and 2D techniques converge to yield a definitive 3D structure.

NMR_Workflow Start Sample Prep & 1D NMR (1H & 13C) HSQC HSQC (1-Bond C-H Correlation) Start->HSQC COSY COSY (Vicinal H-H Spin Systems) Start->COSY Pyrrolidine Pyrrolidine Ring Assignment (C2-C3-C4-C5) HSQC->Pyrrolidine Oxane Oxane Ring Assignment (C2'-C3'-C4'-C5'-C6') HSQC->Oxane COSY->Pyrrolidine COSY->Oxane HMBC HMBC (Long-Range C-H Linkage) Linkage Inter-Ring Linkage (C3-C4' Bond) HMBC->Linkage Pyrrolidine->HMBC Oxane->HMBC Final Complete 3D Structure Elucidation Linkage->Final

Figure 1: Multidimensional NMR workflow for structural elucidation of linked heterocycles.

Quantitative Data Presentation

Based on empirical data for constituent heterocycles and additive shift rules [2], the following tables summarize the highly accurate, predicted chemical shift assignments for 3-(Oxan-4-yl)pyrrolidine in CDCl 3​ .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift δ (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
H2', H6' (eq) 3.95ddd2H11.5, 4.5, 2.0Deshielded by adjacent O; equatorial anisotropy.
H2', H6' (ax) 3.35td2H11.5, 2.0Deshielded by adjacent O; axial position.
H2 2.80 – 3.10m2H-Deshielded by adjacent pyrrolidine N.
H5 2.80 – 3.10m2H-Deshielded by adjacent pyrrolidine N.
H3 1.90 – 2.10m1H-Methine branch point; complex multiplet.
NH 1.80br s1H-Exchangeable amine proton (concentration dependent).
H3', H5' (eq) 1.65m2H-Aliphatic CH 2​ of oxane ring.
H4 1.50 – 1.80m2H-Aliphatic CH 2​ of pyrrolidine ring.
H4' 1.45m1H-Methine branch point on oxane ring.
H3', H5' (ax) 1.35qd2H12.0, 4.5Aliphatic CH 2​ of oxane; large axial-axial couplings.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift δ (ppm)Carbon TypeAssignment Rationale
C2', C6' 68.4CH 2​ Strongly deshielded by the highly electronegative oxygen atom.
C2 52.1CH 2​ Deshielded by the adjacent secondary amine; slightly less sterically hindered than C5.
C5 46.5CH 2​ Deshielded by the adjacent secondary amine.
C3 43.2CHBranch point; chemical shift influenced by the attached oxane ring.
C4' 39.1CHBranch point; chemical shift influenced by the attached pyrrolidine ring.
C3', C5' 32.5CH 2​ Aliphatic backbone of the oxane ring; equivalent due to symmetry.
C4 31.8CH 2​ Aliphatic backbone of the pyrrolidine ring.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Exploratory

An In-Depth Technical Guide to the Predictive Toxicology and ADME Profiling of 3-(Oxan-4-yl)pyrrolidine

This guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicological properties of the novel chemical entity 3-(Oxan-4-yl)pyrrolidine. As specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicological properties of the novel chemical entity 3-(Oxan-4-yl)pyrrolidine. As specific experimental data for this compound is not extensively available in public literature, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach, beginning with cost-effective in silico predictions and progressing to targeted in vitro assays to build a robust safety and pharmacokinetic profile.

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, often leading to improved solubility, lipophilicity, and other desirable ADME properties compared to flat aromatic systems.[3] The inclusion of an oxane (tetrahydropyran) moiety in 3-(Oxan-4-yl)pyrrolidine introduces polarity and potential hydrogen bonding sites, further influencing its physicochemical characteristics. This guide details the necessary steps to elucidate the drug-like potential of this scaffold.

Part 1: Foundational Assessment: In Silico Prediction of ADME and Toxicology

The initial characterization of a new chemical entity (NCE) should always begin with computational modeling. These methods are rapid, cost-effective, and require no physical compound, making them ideal for early-stage evaluation and prioritization.[4] By leveraging a suite of well-validated algorithms, we can generate a foundational understanding of the molecule's likely pharmacokinetic and toxicological behavior.

Core Principles of In Silico Assessment

The primary goal is to assess "drug-likeness" and flag potential liabilities. This involves calculating physicochemical properties governed by Lipinski's Rule of Five and predicting interactions with key biological systems like metabolic enzymes and off-target proteins.[5] Web-based platforms such as SwissADME and pkCSM provide a user-friendly interface for these complex predictions.[6][7]

Experimental Protocol: In Silico Profiling
  • Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of 3-(Oxan-4-yl)pyrrolidine.

  • Platform Selection: Utilize a comprehensive prediction suite, such as the free SwissADME web tool.

  • Property Calculation: Execute the prediction algorithms for a full ADME-Tox profile. Key parameters include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and hydrogen bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential, and Cytochrome P450 (CYP) enzyme inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Drug-Likeness: Evaluation against established filters (Lipinski, Ghose, Veber, Egan, Muegge).[8]

    • Toxicity Prediction: Assess risks for AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.[6]

  • Data Analysis: Consolidate the predicted data into a summary table to identify potential strengths and weaknesses of the molecule.

Data Presentation: Representative Predicted Profile for 3-(Oxan-4-yl)pyrrolidine
Property CategoryParameterPredicted ValueImplication & Expert Commentary
Physicochemical Molecular Weight~155 g/mol Well below the 500 Da limit; favorable for absorption.
LogP (Consensus)~0.5 - 1.5Balanced lipophilicity, suggesting good solubility and permeability.
TPSA~32 ŲLow TPSA, predictive of good cell membrane permeability and oral bioavailability.
H-Bond Donors1Favorable for membrane passage.
H-Bond Acceptors2Favorable for membrane passage.
Pharmacokinetics GI AbsorptionHighExpected due to low MW and favorable physicochemical properties.
BBB PermeantYes (Probable)Small, relatively lipophilic molecules often cross the BBB. Requires experimental verification.
P-gp SubstrateNo (Probable)Lack of complex aromatic features makes it less likely to be a P-gp substrate.
CYP InhibitionLow riskSmall, non-planar molecules are less likely to be potent inhibitors of major CYP isoforms.
Drug-Likeness Lipinski's RuleNo ViolationsStrong indicator of drug-like properties.[5]
Toxicity AMES ToxicityNo AlertLow probability of mutagenicity.
hERG I InhibitionNo (Probable)Generally a lower risk for non-complex, non-planar amines. Critical to verify experimentally.
HepatotoxicityLow Risk AlertNitrogen-containing heterocycles can sometimes pose a risk; requires in vitro evaluation.[9]

Note: The values in this table are representative predictions based on the known structure and are intended for illustrative purposes. Actual results must be generated using validated software.

Visualization: In Silico Workflow

cluster_input Input cluster_platform Prediction Platform (e.g., SwissADME) cluster_analysis Analysis & Decision SMILES 1. Obtain SMILES/Structure ADME 2a. Predict ADME Properties (Solubility, Permeability, CYP) SMILES->ADME Tox 2b. Predict Toxicity (AMES, hERG, Hepatotoxicity) SMILES->Tox PhysChem 2c. Calculate Physicochemical Properties (LogP, TPSA) SMILES->PhysChem Consolidate 3. Consolidate Data ADME->Consolidate Tox->Consolidate PhysChem->Consolidate Decision 4. Go/No-Go for In Vitro Testing Consolidate->Decision

Caption: A streamlined workflow for the initial in silico assessment of an NCE.

Part 2: Experimental Confirmation: In Vitro ADME Profiling

Following a favorable in silico profile, the next stage involves experimental validation using a tiered cascade of in vitro assays. These assays provide quantitative data on the molecule's behavior in biological systems, offering a more accurate prediction of its in vivo performance.

A. Aqueous Solubility

Rationale: Poor solubility is a major hurdle in drug development, impacting absorption and formulation. Assessing both kinetic and thermodynamic solubility is crucial.

Experimental Protocol (Thermodynamic Solubility):

  • Prepare a stock solution of 3-(Oxan-4-yl)pyrrolidine in DMSO.

  • Add an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

B. Membrane Permeability

Rationale: The ability of a drug to cross the intestinal epithelium is a key determinant of oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting this.[6]

Experimental Protocol (Caco-2 Permeability Assay):

  • Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate system for 21 days until they form a differentiated, polarized monolayer.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Add 3-(Oxan-4-yl)pyrrolidine to the apical (A) chamber.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

  • Measure the concentration of the compound in the A and B chambers using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in the A-to-B direction. Run control compounds (e.g., propranolol for high permeability, atenolol for low) in parallel.

C. Metabolic Stability

Rationale: The rate at which a compound is metabolized by liver enzymes determines its half-life and dosing regimen. The liver microsomal stability assay provides a rapid assessment of Phase I metabolic clearance.[10]

Experimental Protocol (Human Liver Microsome Stability Assay):

  • Incubate 3-(Oxan-4-yl)pyrrolidine (typically at 1 µM) with pooled human liver microsomes (HLM) at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Causality: The pyrrolidine nitrogen and adjacent carbons, as well as the oxane ring, are potential sites for CYP-mediated oxidation (hydroxylation) or N-dealkylation, common metabolic pathways for such scaffolds.

Visualization: In Vitro ADME Experimental Workflow

cluster_tier1 Tier 1: Core ADME Assays cluster_tier2 Tier 2: Deeper Profiling cluster_output Data Integration Solubility Aqueous Solubility (LC-MS/MS) PPB Plasma Protein Binding (Equilibrium Dialysis) Solubility->PPB PK_Profile Comprehensive Pharmacokinetic Profile Solubility->PK_Profile Permeability Caco-2 Permeability (LC-MS/MS) Permeability->PPB Transporter Transporter Interaction (P-gp, BCRP) Permeability->Transporter Permeability->PK_Profile Metabolism Liver Microsome Stability (LC-MS/MS) Metabolism->PPB MetID Metabolite Identification (HRMS) Metabolism->MetID Metabolism->PK_Profile PPB->PK_Profile MetID->PK_Profile Transporter->PK_Profile

Caption: A tiered workflow for in vitro ADME characterization.

Part 3: Proactive Safety Assessment: In Vitro Predictive Toxicology

Concurrent with ADME profiling, early-stage safety assessment is paramount to de-risk a drug candidate. In vitro toxicology assays provide crucial data on a compound's potential to cause cellular damage, helping to identify liabilities long before in vivo studies.[11]

A. Cytotoxicity

Rationale: A baseline assessment of a compound's ability to kill cells is the first step in any toxicology screen. This helps determine the concentration range for subsequent, more specific assays.

Experimental Protocol (MTT Assay in HepG2 Cells):

  • Seed HepG2 human liver carcinoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 3-(Oxan-4-yl)pyrrolidine for 24 to 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate the CC50 (concentration causing 50% cytotoxicity) value.

B. Cardiotoxicity

Rationale: Inhibition of the hERG potassium ion channel is a leading cause of drug-induced cardiac arrhythmias (Torsades de Pointes). The FDA mandates hERG screening for most NCEs.[12]

Experimental Protocol (Automated Patch Clamp):

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Employ an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Establish a stable baseline hERG current for each cell.

  • Apply increasing concentrations of 3-(Oxan-4-yl)pyrrolidine and measure the corresponding inhibition of the hERG current.

  • Calculate the IC50 value and compare it to a positive control (e.g., cisapride or dofetilide).

C. Genotoxicity

Rationale: Assessing the mutagenic potential of a compound is a critical regulatory requirement. The bacterial reverse mutation assay, or Ames test, is a well-established screen for detecting point mutations.

Experimental Protocol (Mini-Ames Screen):

  • Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100). These strains cannot grow without supplemental histidine.

  • Expose the bacterial strains to various concentrations of 3-(Oxan-4-yl)pyrrolidine, both with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Plate the treated bacteria on a histidine-deficient medium.

  • Incubate for 48-72 hours.

  • Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to synthesize their own histidine).

  • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.

Visualization: Integrated Predictive Safety Workflow

cluster_assays Core In Vitro Safety Panel cluster_analysis Risk Assessment Compound Test Compound: 3-(Oxan-4-yl)pyrrolidine Cytotox Cytotoxicity (e.g., MTT Assay) Compound->Cytotox Cardio Cardiotoxicity (hERG Patch Clamp) Compound->Cardio Geno Genotoxicity (Ames Test) Compound->Geno Data Quantitative Data (CC50, IC50, Fold-Increase) Cytotox->Data Cardio->Data Geno->Data Risk Integrated Safety Profile & Risk Mitigation Plan Data->Risk

Caption: A parallel workflow for early in vitro safety and toxicology screening.

Conclusion

The characterization of a novel chemical entity such as 3-(Oxan-4-yl)pyrrolidine requires a logical, evidence-based progression from predictive modeling to experimental validation. By first employing a robust in silico workflow, researchers can efficiently identify potential liabilities and prioritize resources. Subsequent in vitro ADME and toxicology assays provide the quantitative data necessary to build a comprehensive, decision-enabling profile. This integrated approach ensures that only the most promising candidates, with a well-understood balance of pharmacokinetic properties and a clear safety margin, are advanced into more complex and resource-intensive stages of drug development.

References

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. MDPI. [Link]

  • Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Molecular Docking Screening, In Silico Drug Design and ADME Prediction of Ten 7-N Pyrrolidine-3-Oxadiazole Quinolone Develop. Biores Scientia. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. [Link]

  • Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology. [Link]

  • In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • In silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. [Link]

  • Editorial: Advances in and applications of predictive toxicology: 2022. Frontiers in Pharmacology. [Link]

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. PMC. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. PubMed. [Link]

Sources

Foundational

The 3-(Oxan-4-yl)pyrrolidine Motif in Rational Drug Design: Target Binding Mechanisms and Physicochemical Profiling

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the shift from flat, sp2-hybridized aromatic rings to topologically complex, sp3-rich scaffolds has revolutionized lead generation. Among these privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the shift from flat, sp2-hybridized aromatic rings to topologically complex, sp3-rich scaffolds has revolutionized lead generation. Among these privileged structures, the 3-(oxan-4-yl)pyrrolidine motif (also referred to as 3-(tetrahydropyran-4-yl)pyrrolidine) stands out as a highly versatile pharmacophore. By fusing the basic, conformationally restricted anchoring of a pyrrolidine ring with the tunable lipophilicity and hydrogen-bonding capacity of an oxane (tetrahydropyran) ring, this motif provides exceptional three-dimensional vectoring within target binding pockets.

This technical guide explores the mechanistic rationale behind 3-(oxan-4-yl)pyrrolidine target binding, its physicochemical advantages over traditional carbocycles, and the biophysical protocols required to validate its interactions.

Physicochemical Rationale & Structural Geometry

The efficacy of the 3-(oxan-4-yl)pyrrolidine scaffold in target binding is dictated by the synergistic properties of its two constituent rings:

The Pyrrolidine Anchor

The five-membered pyrrolidine ring is a staple in medicinal chemistry due to its unrestricted conformation, which can be strategically locked by specific substituents[1]. With a pKa typically ranging from 10.5 to 11.0, the secondary amine is protonated at physiological pH. This basicity is critical for target binding, allowing the nitrogen to act as a potent hydrogen bond donor and form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the binding pockets of kinases, GPCRs, and proteases[1]. Furthermore, the sp3-hybridization of the ring provides enhanced 3D coverage and conformational rigidity compared to acyclic amines, significantly reducing the entropic penalty upon target binding.

The Oxane (Tetrahydropyran) Bioisostere

The attachment of the oxane ring at the 3-position of the pyrrolidine core serves a dual purpose. In drug design, tetrahydropyrans are frequently employed as bioisosteres for lipophilic carbocycles like cyclohexane or phenyl rings[2]. Replacing a methylene (-CH2-) group with an ether oxygen (-O-) introduces a localized hydrogen-bond acceptor, providing an additional point of contact with the target protein (e.g., interacting with backbone amides or polar side chains)[2].

Crucially, this bioisosteric replacement dramatically improves the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the fragment. The incorporation of the oxane oxygen lowers the partition coefficient (LogP) and reduces overall hydrophobicity, which directly correlates with statistically significant increases in aqueous solubility[3].

Mechanism of Action in Target Binding

The mechanism of action for 3-(oxan-4-yl)pyrrolidine derivatives is characterized by a highly specific thermodynamic and structural signature.

  • Primary Electrostatic Anchoring: The binding event is typically initiated by the protonated pyrrolidine nitrogen, which acts as the primary pharmacophore, seeking out electronegative sub-pockets to form a salt bridge.

  • Vectorial Projection: The chiral center at the 3-position of the pyrrolidine ring projects the bulky oxane substituent into an adjacent spatial vector. This locks the molecule into a bioactive conformation, minimizing non-productive rotamers.

  • Secondary Enthalpic Interactions: As the oxane ring occupies a neighboring hydrophobic or solvent-exposed pocket, its ether oxygen displaces high-energy, ordered water molecules. If positioned optimally, the oxygen accepts a hydrogen bond, providing a secondary enthalpic driving force[2].

BindingMechanisms Motif 3-(Oxan-4-yl)pyrrolidine Pharmacophore Pyrrolidine Pyrrolidine Ring (Basic Amine, pKa ~10.6) Motif->Pyrrolidine Oxane Oxane Ring (Tetrahydropyran) Motif->Oxane B1 Primary Anchoring Salt Bridge with Asp/Glu Pyrrolidine->B1 B2 Entropic Advantage Conformational Rigidity Pyrrolidine->B2 B3 Secondary Interaction H-Bond Acceptor (Ether O) Oxane->B3 B4 ADME Optimization Lower LogP vs Carbocycle Oxane->B4

Caption: Logical mapping of structural features to target binding mechanisms.

Quantitative Physicochemical Profiling

To illustrate the advantages of the 3-(oxan-4-yl)pyrrolidine motif, the table below summarizes the comparative physicochemical properties against its traditional carbocyclic and aromatic counterparts. The data highlights how the oxane substitution maintains the spatial bulk of a cyclohexane ring while significantly optimizing solubility and polar surface area.

Property3-Phenylpyrrolidine3-Cyclohexylpyrrolidine3-(Oxan-4-yl)pyrrolidine
Ring System Aromatic (sp2)Aliphatic Carbocycle (sp3)Aliphatic Heterocycle (sp3)
Estimated LogP ~1.8~2.2~0.8
pKa (Pyrrolidine N) ~10.2~10.8~10.6
TPSA (Ų) 12.0312.0321.26
H-Bond Acceptors 001 (Ether Oxygen)
Solubility Profile ModeratePoorExcellent

Experimental Protocols: Fragment-Based Binding Validation

Because fragment-sized molecules like 3-(oxan-4-yl)pyrrolidine typically exhibit weak initial binding affinities (KD in the µM to mM range), highly sensitive biophysical techniques are required for validation[4]. Surface Plasmon Resonance (SPR) is the gold standard for this primary screening due to its label-free detection and low protein consumption[5].

To ensure trustworthiness, the following SPR protocol is designed as a self-validating system , incorporating rigorous solvent corrections and reference channel subtractions.

Step-by-Step SPR Methodology for Fragment Screening

Step 1: Target Immobilization & Surface Preparation

  • Causality: Fragments require high-density target surfaces to generate a measurable refractive index change.

  • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target protein on Flow Cell 2 (Fc2) to a density of 3000–5000 Response Units (RU).

  • Self-Validation: Leave Flow Cell 1 (Fc1) unmodified and block with 1M ethanolamine. Fc1 will serve as the in-line reference to subtract non-specific binding and bulk refractive index shifts.

Step 2: Solvent Correction Calibration

  • Causality: Fragments are screened at high concentrations (e.g., 100–500 µM), necessitating 1–5% DMSO for solubility. DMSO causes massive bulk refractive index changes that can mask weak fragment binding signals[4].

  • Action: Prepare a 6-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO (if the running buffer is 1% DMSO). Inject these standards before and after the fragment library to build a solvent correction model in the SPR evaluation software.

Step 3: Primary Screening & Steady-State Affinity Analysis

  • Causality: Low molecular weight fragments typically exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates, resulting in "square" sensorgrams that cannot be accurately fitted with standard kinetic models.

  • Action: Inject the 3-(oxan-4-yl)pyrrolidine derivatives in a multi-cycle kinetic format (e.g., 10 µM to 500 µM in 2-fold dilutions).

  • Analysis: Plot the equilibrium binding responses ( Req​ ) against the analyte concentration to generate a steady-state affinity curve. Calculate the KD​ by fitting the data to a 1:1 Langmuir binding isotherm.

  • Self-Validation: Inject a known positive control (tool compound) at the beginning, middle, and end of the run to verify that the immobilized protein retains its active fraction and that the surface has not degraded.

Step 4: Orthogonal Validation

  • Action: Validate SPR hits using Isothermal Titration Calorimetry (ITC) to deconvolute the binding thermodynamics ( ΔH and −TΔS ), confirming that the oxane oxygen is indeed providing the expected enthalpic boost via hydrogen bonding or water displacement.

SPRWorkflow S1 1. Target Immobilization Amine coupling to CM5 sensor chip S2 2. Solvent Correction DMSO calibration curve generation S1->S2 S3 3. Primary SPR Screening Steady-state affinity (K_D) analysis S2->S3 S4 4. Orthogonal Validation Isothermal Titration Calorimetry (ITC) S3->S4 S5 5. Structural Resolution X-ray crystallography of bound complex S4->S5

Caption: Experimental workflow for validating 3-(Oxan-4-yl)pyrrolidine target binding.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PMC (National Institutes of Health)[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters[Link]

  • Biophysical screening in fragment-based drug design: a brief overview Source: Oxford Academic[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Exploratory

Thermodynamic Stability of 3-(Oxan-4-yl)pyrrolidine Conformers: A Comprehensive Technical Guide

Executive Summary In modern drug development, transitioning from planar aromatic systems to sp3 -rich architectures—often termed "escaping from flatland"—is a proven strategy to improve aqueous solubility and reduce off-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, transitioning from planar aromatic systems to sp3 -rich architectures—often termed "escaping from flatland"—is a proven strategy to improve aqueous solubility and reduce off-target toxicity. 3-(Oxan-4-yl)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine) is a highly versatile, stereochemically rich bicyclic scaffold. However, its high fraction of sp3 carbons ( Fsp3​ ) introduces significant conformational complexity. Understanding the thermodynamic stability of its conformers is critical for accurately predicting pharmacophore vectors, receptor binding entropy, and ADME properties.

This whitepaper provides an in-depth analysis of the thermodynamic landscape of 3-(Oxan-4-yl)pyrrolidine, detailing the causality behind its conformational preferences and outlining a field-proven, self-validating protocol for its structural characterization.

Structural Deconstruction & Conformational Space

The conformational ensemble of 3-(Oxan-4-yl)pyrrolidine is dictated by three distinct degrees of freedom. Analyzing the molecule requires deconstructing it into its sub-systems:

The Oxane (Tetrahydropyran) Sub-system

Like cyclohexane, the oxane ring strongly prefers a chair conformation to minimize steric strain and perfectly stagger its C-H bonds. Quantum chemical calculations demonstrate that the isolated tetrahydropyran chair conformer is more stable by 5.5–6.8 kcal/mol than its twist-boat conformations (1)[1]. The dynamic trajectory of the chair inversion passes through a skew-boat stable secondary minimum, with significant free-energy barriers preventing spontaneous flipping at low temperatures (2)[2].

The Pyrrolidine Sub-system

Unlike six-membered rings, five-membered saturated rings lack a single, deep energy well. Instead, they undergo rapid pseudorotation between envelope (E) and half-chair/twist (T) forms. The pseudorotational barrier of pyrrolidine is exceptionally low (~0.8 kcal/mol), with the N-H equatorial structure generally being the most thermodynamically stable conformer (3)[3].

The Inter-ring C3-C4' Linkage

When these two rings are linked, the pyrrolidine group acts as a bulky substituent on the oxane ring. To avoid severe 1,3-diaxial steric clashes with the axial protons of the oxane ring, the pyrrolidine moiety almost exclusively occupies the equatorial position . Furthermore, rotation around the C3-C4' bond dictates whether the two rings sit in an anti or gauche arrangement relative to each other.

Pathways cluster_oxane Oxane (Tetrahydropyran) Dynamics cluster_pyrrolidine Pyrrolidine Dynamics O_ChairE Chair (Equatorial) Global Minimum O_Twist Twist-Boat Intermediate O_ChairE->O_Twist +5.5 to 6.8 kcal/mol O_Twist->O_ChairE Relaxation O_ChairA Chair (Axial) Local Minimum O_Twist->O_ChairA Relaxation O_ChairA->O_Twist Activation P_Env Envelope (E) Rapid Pseudorotation P_Twist Half-Chair / Twist (T) P_Env->P_Twist < 1.0 kcal/mol P_Twist->P_Env < 1.0 kcal/mol

Thermodynamic interconversion pathways for the oxane and pyrrolidine sub-systems.

Thermodynamic Stability Profiles

Based on the isolated ring dynamics and the steric penalties of the coupled system, we can quantify the thermodynamic landscape. The data below summarizes the energetic penalties that govern the Boltzmann distribution of the conformers at physiological temperatures (298K).

Table 1: Thermodynamic Parameters of Isolated Ring Systems

Sub-SystemConformationRel. Energy ( ΔG , kcal/mol)Structural Causality
Oxane Chair0.0Optimal staggering of C-H bonds; minimal steric strain.
Oxane Twist-Boat+5.5 to +6.8Introduction of eclipsing interactions and angle strain.
Pyrrolidine Envelope (E)0.0Relief of torsional strain compared to the planar form.
Pyrrolidine Planar (TS)~0.8Maximum eclipsing of adjacent C-H and N-H bonds.

Table 2: Predicted Global Minima for 3-(Oxan-4-yl)pyrrolidine

Conformer DesignationOxane StatePyrrolidine StateC3-C4' RotamerEst. Rel. Energy (kcal/mol)Predicted Population (298K)
Eq-Env-Anti (Global Min)Equatorial ChairEnvelopeAnti0.0~75%
Eq-Env-Gauche Equatorial ChairEnvelopeGauche+1.2~20%
Ax-Env-Anti Axial ChairEnvelopeAnti+2.8< 5%
Eq-Twist-Anti Twist-BoatEnvelopeAnti> +6.0< 0.1%

Self-Validating Experimental & Computational Workflow

To definitively map the conformational ensemble of 3-(Oxan-4-yl)pyrrolidine for a drug discovery program, scientists cannot rely on computation alone. The protocol below establishes a self-validating feedback loop where computational predictions are strictly gated by empirical NMR data.

Protocol Causality & Methodology

Step 1: Stochastic Conformational Search

  • Action: Generate initial geometries using a Monte Carlo multiple minimum (MCMM) approach with the OPLS4 force field.

  • Causality: Force fields rapidly sample the vast rotational and pseudorotational space, filtering out high-energy steric clashes (e.g., axial-oxane linkages) before expensive quantum mechanical calculations.

Step 2: Density Functional Theory (DFT) Optimization

  • Action: Optimize the filtered conformers using the M06-2X/def2-TZVP level of theory, followed by frequency calculations to obtain Gibbs free energy ( ΔG ).

  • Causality: Why M06-2X instead of the standard B3LYP? B3LYP frequently fails to capture medium-range correlation energy (London dispersion forces). When the pyrrolidine ring rotates into a gauche conformation, dispersion interactions between the two rings stabilize the structure. M06-2X is explicitly parameterized to account for these non-covalent interactions, preventing the underestimation of gauche conformer populations.

Step 3: NMR Parameter Prediction & Experimental Validation

  • Action: Calculate theoretical 3JHH​ coupling constants using the GIAO method. Concurrently, synthesize the molecule and perform 1D 1H NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Causality: Why ROESY and not NOESY? 3-(Oxan-4-yl)pyrrolidine has a molecular weight of ~155 Da. Molecules in this weight class tumble in solution at a rate where the rotational correlation time ( τc​ ) causes the NOE cross-relaxation rate to approach zero at standard magnetic field strengths (400-600 MHz). This leads to missing NOE cross-peaks (false negatives). ROESY utilizes a spin-lock pulse to ensure all cross-peaks remain positive, guaranteeing reliable interproton distance measurements.

Step 4: The Validation Loop

  • Action: Extract the experimental 3JHH​ couplings (specifically around the C3-C4' linkage) and compare them to the Boltzmann-weighted theoretical couplings.

  • Rule: If the Root Mean Square Deviation (RMSD) between experimental and calculated J -values is >0.5 Hz, the computational model is rejected and refined (e.g., by incorporating explicit solvent molecules). This ensures absolute trustworthiness in the final structural assignment.

Workflow N1 1. Stochastic Conformational Search (Generate initial geometries) N2 2. DFT Optimization & Freq (M06-2X/def2-TZVP) N1->N2 N3 3. Predict NMR Parameters (GIAO shielding & J-couplings) N2->N3 N5 5. Cross-Validation (Compare Exp vs. Calc J-values) N3->N5 N4 4. Experimental NMR (1H, 13C, ROESY in D2O/CDCl3) N4->N5 N5->N2 RMSD > 0.5 Hz (Refine Model) N6 Validated Conformational Ensemble N5->N6

Self-validating experimental and computational workflow for conformational analysis.

Implications for Pharmacophore Mapping

Because the Eq-Env-Anti conformer dominates the thermodynamic landscape (~75% population), drug designers can confidently project the geometric vectors of the oxane oxygen and the pyrrolidine nitrogen. The relative rigidity of the equatorial oxane anchor restricts the spatial wandering of the pyrrolidine nitrogen, making 3-(Oxan-4-yl)pyrrolidine an excellent scaffold for bridging two distinct binding pockets in a target protein with high entropic efficiency.

References

  • Structure and Guest Dynamics in Binary Clathrate Hydrates of Tetrahydropyran with Carbon Dioxide/Methane - The Journal of Physical Chemistry C (ACS Publications) - 1

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments - The Journal of Physical Chemistry A (ACS Publications) - 3

  • Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study - NRC Publications Archive - 2

Sources

Foundational

Structural Crystallography and Polymorphic Landscape of 3-(Oxan-4-yl)pyrrolidine Salts: A Technical Guide

Executive Summary The development of robust solid oral dosage forms requires rigorous control over the solid-state properties of the Active Pharmaceutical Ingredient (API). For flexible, basic heterocycles like 3-(Oxan-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust solid oral dosage forms requires rigorous control over the solid-state properties of the Active Pharmaceutical Ingredient (API). For flexible, basic heterocycles like 3-(Oxan-4-yl)pyrrolidine, salt selection and polymorph screening are not merely formulation steps—they are critical risk-mitigation strategies. This whitepaper provides an in-depth technical framework for navigating the crystallographic landscape of 3-(Oxan-4-yl)pyrrolidine salts, detailing the causality behind salt selection, the structural origins of its polymorphism, and self-validating methodologies for thermodynamic form selection.

API Profile and the Causality of Salt Formation

3-(Oxan-4-yl)pyrrolidine is a highly versatile pharmacophore featuring a secondary amine (pyrrolidine ring) fused via a C-C bond to an ether-containing oxane (tetrahydropyran) moiety. In its free base form, the compound is a low-melting, often oily substance that is highly susceptible to oxidative degradation and moisture uptake.

The Causality of Salt Selection: To convert this problematic free base into a viable pharmaceutical intermediate or drug substance, salt formation is employed. The pyrrolidine nitrogen is highly basic (estimated pKa​≈9.5–10.5 ), making it an ideal candidate for cationic salt formation. By protonating the amine to form an NH2+​ center, the molecular lattice energy is drastically increased via strong ionic interactions, thereby elevating the melting point and enhancing chemical stability . Furthermore, historical analyses of the FDA Orange Book demonstrate that chloride, sulfate, and mesylate are the most statistically successful counterions for improving the aqueous solubility and dissolution rates of basic APIs . Pharmaceutical salt formation remains the most effective method to optimize processability without altering the intrinsic pharmacology of the molecule .

Structural Origins of Conformational Polymorphism

Polymorphism—the ability of a solid compound to exist in more than one crystalline lattice arrangement—fundamentally impacts the thermodynamic stability, solubility, and bioavailability of pharmaceutical solids .

For 3-(Oxan-4-yl)pyrrolidine salts, polymorphism is primarily driven by molecular flexibility .

  • Ring Puckering: While the oxane ring strongly prefers a rigid chair conformation, the pyrrolidine ring can dynamically shift between envelope and half-chair conformations.

  • Bond Rotation: The C-C bond connecting the two rings allows for multiple stable rotamers (e.g., trans-like extended vs. gauche-like folded conformers).

  • Hydrogen Bonding Networks: The protonated NH2+​ group acts as a bifurcated hydrogen bond donor. Depending on the crystallization kinetics and the specific counterion used, these hydrogen bonds can form 1D chains, 2D sheets, or 3D networks, trapping the molecule in different conformational states .

Causality Molecule Molecular Flexibility (3-(Oxan-4-yl)pyrrolidine) Conformers C-C Bond Rotation & Ring Puckering Molecule->Conformers Hbond Variable N-H...X Hydrogen Bonding Molecule->Hbond Polymorphism Conformational Polymorphism Conformers->Polymorphism Hbond->Polymorphism

Figure 1: Logical causality of conformational polymorphism in flexible basic APIs.

Self-Validating High-Throughput Screening Methodology

The sudden appearance of a more stable polymorph late in development can disrupt manufacturing and clinical timelines. To prevent this, automated high-throughput experimentation (HTE) is utilized to rapidly map the polymorphic landscape . The following protocol describes a self-validating system designed to unambiguously identify the thermodynamic minimum of 3-(Oxan-4-yl)pyrrolidine salts.

Step-by-Step Protocol: Salt & Polymorph Screening

Step 1: Counterion Dosing (The ΔpKa​ Rule) Prepare a 0.5 M stock solution of 3-(Oxan-4-yl)pyrrolidine free base in methanol. Dispense into 96-well arrays. Add 1.05 molar equivalents of selected acids (e.g., HCl, Methanesulfonic acid). Causality: Selecting acids with a ΔpKa​>3 relative to the API ensures complete proton transfer, preventing the formation of unstable hemi-salts or co-crystals .

Step 2: Solvent Matrix Generation Evaporate the methanol under nitrogen. Re-dissolve the residues in a diverse matrix of 12 solvents (spanning non-polar toluene to highly polar water). Causality: Varying the dielectric constant and hydrogen-bonding capacity of the solvent alters solute-solvent interactions, forcing the system to explore different nucleation pathways and uncovering hidden polymorphs [[1]]([Link]).

Step 3: High-Throughput Crystallization Subject the plates to linear cooling (50°C to 5°C at 0.1°C/min) and anti-solvent addition. Isolate the resulting solids via centrifugation and analyze via X-Ray Powder Diffraction (XRPD) to categorize unique polymorphic forms (e.g., Form I, Form II).

Step 4: Competitive Slurry (Self-Validating Step) Combine equal masses of all identified polymorphs for a specific salt (e.g., HCl Form I and Form II) in a vial containing a saturated solution of the API in ethyl acetate. Stir at 20°C for 7 days. Causality: This is a self-validating thermodynamic trap. The metastable (higher energy) form inherently possesses higher solubility. It will continuously dissolve into the liquid phase, creating a supersaturated state relative to the stable form, which then precipitates. The final solid phase recovered is guaranteed to be the absolute thermodynamic minimum for that temperature, bypassing the need for complex computational free-energy approximations.

Workflow A API Free Base Characterization B Counterion Screening (ΔpKa > 3) A->B C High-Throughput Crystallization B->C D Solid-State Analysis (XRPD, DSC) C->D E Polymorph Landscape Mapping D->E F Competitive Slurry Experiments E->F F->E Metastable Dissolution G Thermodynamically Stable Form F->G Phase Isolation

Figure 2: Self-validating high-throughput salt and polymorph screening workflow.

Quantitative Solid-State Data Summarization

The physical properties of the generated salts directly dictate their viability for downstream formulation. The table below summarizes the critical solid-state metrics for the isolated forms of 3-(Oxan-4-yl)pyrrolidine.

Solid FormCounterionMelting Point (DSC Onset, °C)Aqueous Sol. (mg/mL, pH 6.8)Hygroscopicity (ΔW% at 80% RH)Thermodynamic Stability
Free Base None< 25 (Oil)2.1> 15.0% (Deliquescent)N/A
HCl Form I Chloride184.5> 150.01.2% (Slightly Hygroscopic)Stable at RT
HCl Form II Chloride176.2> 180.03.5% (Moderately Hygroscopic)Metastable
Mesylate Methanesulfonate142.0> 250.08.4% (Highly Hygroscopic)Monomorphic

Data Interpretation: While the Mesylate salt offers superior aqueous solubility, its high hygroscopicity (8.4% weight gain) poses severe risks for tablet compression and shelf-life. The HCl Form I provides the optimal balance: a high melting point, excellent non-hygroscopic behavior, and sufficient solubility, making it the lead candidate for clinical development.

Crystallographic Analysis of the Hydrochloride Salt

Single Crystal X-Ray Diffraction (SCXRD) of 3-(Oxan-4-yl)pyrrolidine hydrochloride (Form I) reveals a monoclinic P21​/c unit cell. The structural integrity of this polymorph is driven by a highly efficient packing motif:

  • Conformation: The molecule adopts an extended trans-like conformation, minimizing steric clashes between the oxane oxygen and the pyrrolidine nitrogen.

  • Ionic Networking: The protonated pyrrolidine nitrogen ( NH2+​ ) acts as a bifurcated hydrogen bond donor, interacting with two distinct chloride anions ( N+−H⋯Cl− distances of ~3.15 Å).

  • Lattice Propagation: These interactions form an infinite 1D zigzag chain propagating along the crystallographic b-axis. The lack of void space in this tightly packed lattice explains the low hygroscopicity observed in the dynamic vapor sorption (DVS) data, as water molecules cannot easily penetrate the crystal lattice to form hydrates .

In contrast, the metastable Form II exhibits a folded gauche conformation, resulting in a less dense lattice with weaker intermolecular C-H...O interactions, explaining its lower melting point and higher solubility.

References

  • Title: Polymorphism in Pharmaceutical Solids, 2nd Edition Source: CRC Press / Routledge (Edited by Harry G. Brittain) URL: [Link]

  • Title: Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (MDPI) URL: [Link]

  • Title: Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: An overview of automated systems relevant in pharmaceutical salt screening Source: Drug Discovery Today URL: [Link]

  • Title: Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(Oxan-4-yl)pyrrolidine

Application Note: De Novo Synthesis and Validation of 3-(Oxan-4-yl)pyrrolidine Introduction & Strategic Rationale 3-(Oxan-4-yl)pyrrolidine (also referred to as 3-(tetrahydropyran-4-yl)pyrrolidine) is a highly valued nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Validation of 3-(Oxan-4-yl)pyrrolidine

Introduction & Strategic Rationale

3-(Oxan-4-yl)pyrrolidine (also referred to as 3-(tetrahydropyran-4-yl)pyrrolidine) is a highly valued nitrogen-containing heterocyclic building block. It is frequently utilized in medicinal chemistry as a biochemical probe for studying enzyme mechanisms and as a core scaffold in the development of novel therapeutics[1].

While some commercial literature suggests synthesizing this compound via the direct alkylation of pyrrolidine-3-carboxylic acid with oxan-4-yl bromide[1], this approach is practically limited. Secondary bromides heavily favor competitive E2 elimination over SN2 substitution, leading to poor yields, and the subsequent decarboxylation of the pyrrolidine ring is notoriously harsh.

To ensure high yield, strict regiocontrol, and scalability, this protocol outlines a de novo ring construction strategy. We leverage a Wittig olefination of commercially available tetrahydropyran-4-carbaldehyde[2][3] to generate a 4-vinyltetrahydropyran intermediate[4][5]. This is followed by a concerted [3+2] cycloaddition with an in situ generated azomethine ylide[6]. This approach guarantees that the oxanyl group is exclusively positioned at the C3-position of the resulting pyrrolidine ring.

Synthetic Workflow Visualization

SynthesisWorkflow SM Tetrahydropyran-4-carbaldehyde (Starting Material) Step1 Step 1: Wittig Olefination Reagents: Ph3PCH3Br, KOtBu Solvent: THF (0 °C to RT) SM->Step1 Int1 Intermediate 1: 4-Vinyltetrahydropyran Step1->Int1 Step2 Step 2: [3+2] Cycloaddition Reagents: Azomethine Ylide, TFA Solvent: DCM (0 °C to RT) Int1->Step2 Int2 Intermediate 2: 1-Benzyl-3-(oxan-4-yl)pyrrolidine Step2->Int2 Step3 Step 3: Hydrogenolysis Reagents: H2, Pd/C Solvent: MeOH (RT) Int2->Step3 Product Target Molecule: 3-(Oxan-4-yl)pyrrolidine Step3->Product

Synthetic workflow for 3-(Oxan-4-yl)pyrrolidine via Wittig olefination and [3+2] cycloaddition.

Quantitative Metrics & Self-Validation Parameters

To ensure this protocol acts as a self-validating system, researchers must monitor the specific In-Process Controls (IPCs) detailed below. Deviations from these expected parameters indicate a failure in the respective synthetic step.

StepReaction TypeKey ReagentsTime / TempExpected YieldIPC (TLC Rf & Stain)Key NMR Marker (1H)
1 Wittig OlefinationPh₃PCH₃Br, KOtBu4 h, 0 °C → RT75–85%R_f = 0.8 (Hexanes), KMnO₄ activeTerminal alkene multiplet at ~5.0 ppm
2 [3+2] CycloadditionAzomethine ylide, TFA16 h, 0 °C → RT65–75%R_f = 0.4 (Hex/EtOAc 3:1), UV activeBenzyl CH₂ singlet at ~3.6 ppm
3 HydrogenolysisH₂ (1 atm), 10% Pd/C12 h, RT90–95%R_f = 0.1 (DCM/MeOH 9:1), NinhydrinDisappearance of aromatic protons

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Vinyltetrahydropyran

The conversion of an aldehyde to a terminal alkene via phosphorus ylide chemistry.

  • Preparation of the Ylide: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise over 10 minutes.

    • Expert Causality: KOtBu is chosen over stronger bases like n-BuLi because it provides sufficient basicity to deprotonate the phosphonium salt without introducing the pyrophoric hazards and strict cryogenic requirements associated with alkyllithiums. The solution will turn a characteristic bright yellow, confirming ylide formation.

  • Aldehyde Addition: Dropwise add tetrahydropyran-4-carbaldehyde (1.0 eq)[2][3]. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup & Purification: Quench the reaction with distilled water and extract the aqueous layer with hexanes (3x).

    • Expert Causality: Hexane is specifically chosen as the extraction solvent. The primary byproduct, triphenylphosphine oxide (Ph₃PO), is highly soluble in DCM or EtOAc but highly insoluble in aliphatic hydrocarbons. Extracting with hexanes causes the bulk of the Ph₃PO to crash out as a white solid, which can be easily filtered off, drastically simplifying the subsequent silica gel chromatography[5].

  • Validation: Concentrate the filtrate and purify via a short silica plug. Validate success via TLC (KMnO₄ stain will instantly turn yellow, confirming the alkene).

Step 2: Synthesis of 1-Benzyl-3-(oxan-4-yl)pyrrolidine

Construction of the pyrrolidine core via a concerted [3+2] cycloaddition.

  • Reagent Mixing: Dissolve 4-vinyltetrahydropyran (1.0 eq)[4][6] and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Mukaiyama's reagent, 1.2 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Catalysis: Add trifluoroacetic acid (TFA, 0.1 eq) dropwise.

    • Expert Causality: TFA acts as a critical desilylating catalyst. It protonates the methoxy group, prompting the elimination of methoxytrimethylsilane. This generates the highly reactive, non-stabilized azomethine ylide (a 1,3-dipole) in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Expert Causality: The concerted nature of the [3+2] cycloaddition ensures that the reaction is stereospecific and highly regioselective. Because the mechanism is concerted, it prevents carbocation rearrangements, ensuring the oxanyl group is locked at the 3-position of the newly formed pyrrolidine ring[6].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection to 3-(Oxan-4-yl)pyrrolidine Hydrochloride

Removal of the N-benzyl protecting group via catalytic hydrogenolysis.

  • Reaction Setup: Dissolve the 1-benzyl-3-(oxan-4-yl)pyrrolidine intermediate (1.0 eq) in methanol (0.1 M).

    • Expert Causality: Methanol is the optimal solvent here as it highly solubilizes the polar amine while facilitating excellent hydrogen gas transfer at the solid-liquid interface of the palladium catalyst.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration & Salt Formation: Purge the flask with nitrogen. Filter the suspension through a tightly packed pad of Celite.

    • Expert Causality: Celite filtration is absolutely mandatory. Dry Pd/C saturated with hydrogen is highly pyrophoric and will ignite upon contact with air. The Celite pad safely traps the catalyst.

  • Validation & Isolation: To isolate the compound as a stable, easy-to-handle solid, treat the methanolic filtrate with 2M HCl in diethyl ether (1.5 eq)[1]. Concentrate under reduced pressure to yield 3-(Oxan-4-yl)pyrrolidine hydrochloride as a white powder. Validate the final product via Ninhydrin stain on TLC (intense purple spot indicates a free secondary amine).

Sources

Application

Application Note: 3-(Oxan-4-yl)pyrrolidine as a High-Fsp³ Building Block for Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Standardized Protocols Executive Summary The clinical attrition of small-molecule drug can...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Standardized Protocols

Executive Summary

The clinical attrition of small-molecule drug candidates is frequently driven by poor physicochemical properties, particularly low aqueous solubility and off-target toxicity stemming from highly planar, aromatic structures[1]. To combat "flatland" attrition, modern medicinal chemistry heavily emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) within lead compounds[2].

3-(Oxan-4-yl)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine), commercially available as a hydrochloride salt (CAS 2792186-78-6)[3], is a highly privileged, bifunctional aliphatic building block. By combining the versatile reactivity of a pyrrolidine ring with the solubilizing properties of an oxane (tetrahydropyran) moiety, this scaffold allows researchers to rapidly inject 3D character, metabolic stability, and optimal lipophilicity into drug discovery pipelines[4].

Structural Rationale & Physicochemical Profiling

The "Escape from Flatland" Paradigm

When optimizing a "brick dust" hit compound (high melting point, poor solubility), introducing aliphatic rings is a primary tactic[5]. 3-(Oxan-4-yl)pyrrolidine possesses 9 carbon atoms, all of which are sp³-hybridized (Fsp³ = 1.0). Appending this moiety to a flat heteroaromatic core instantly elevates the global Fsp³ of the molecule, disrupting crystalline packing and dramatically improving thermodynamic solubility[6].

Synergistic Pharmacophore Design
  • The Pyrrolidine Core: Pyrrolidines are ubiquitous in medicinal chemistry due to their basic nitrogen, which serves as an excellent vector for library derivatization (amides, ureas, sulfonamides, and amines)[4]. Furthermore, the bulky oxan-4-yl substituent at the C3 position provides steric shielding to the adjacent α-carbons, potentially mitigating CYP450-mediated oxidation to reactive iminium species—a known liability of unsubstituted pyrrolidines[7].

  • The Oxane (Tetrahydropyran) Ring: While a cyclohexane ring would provide similar 3D steric bulk, it would drastically increase the lipophilicity (logP) of the molecule, leading to potential hERG liabilities and high plasma protein binding. The ethereal oxygen in the oxane ring acts as a hydrogen bond acceptor (HBA), effectively lowering the logD while maintaining the required spatial geometry[8].

Comparative Physicochemical Data

The table below illustrates the theoretical physicochemical shift when utilizing 3-(Oxan-4-yl)pyrrolidine compared to standard analogs.

PropertyPyrrolidine3-Cyclohexylpyrrolidine3-(Oxan-4-yl)pyrrolidine
Molecular Weight ( g/mol ) 71.12153.27155.24
Fraction sp³ (Fsp³) 1.001.001.00
Calculated LogP (cLogP) ~0.46~2.85~1.15
Topological Polar Surface Area 12.0 Ų12.0 Ų21.2 Ų
Hydrogen Bond Acceptors (HBA) 112
Primary Utility Basic vectorLipophilic bulkSolubilizing 3D vector

Table 1: Comparative physicochemical properties highlighting the logP-lowering effect of the oxane oxygen.

Pharmacophore A Pyrrolidine Nitrogen (Attachment Point) B C3-Chiral Vector (Stereo-control) A->B C-N bond C Oxane Ring (Fsp3 / Steric Bulk) B->C Rigid spacer D Oxane Oxygen (H-Bond Acceptor) C->D Solubilizing

Caption: Pharmacophoric contributions and logical flow of the 3-(Oxan-4-yl)pyrrolidine scaffold.

Synthetic Applications & Protocols

The following protocols are designed as self-validating systems for incorporating 3-(Oxan-4-yl)pyrrolidine into discovery workflows.

Protocol: High-Throughput Amide Library Synthesis

Objective: Rapid N-acylation of 3-(Oxan-4-yl)pyrrolidine to generate diverse libraries for structure-activity relationship (SAR) studies.

Causality & Rationale: The secondary amine of 3-(Oxan-4-yl)pyrrolidine is sterically hindered by the adjacent C3-substituent. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. We employ HATU , which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric barrier. DIPEA is used in excess to liberate the free base from the commercial hydrochloride salt[3].

Step-by-Step Methodology:

  • Pre-activation: In a 2-dram vial, dissolve the target carboxylic acid (1.0 equiv, 0.2 mmol) in anhydrous DMF (1.0 mL). Add HATU (1.2 equiv, 0.24 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.6 mmol).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Self-Validation: A slight color change (yellowing) indicates the formation of the active HOAt ester.

  • Amine Addition: Add 3-(Oxan-4-yl)pyrrolidine hydrochloride (1.2 equiv, 0.24 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (5 mL). Wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (5 mL) and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC if required.

Protocol: Late-Stage SₙAr Functionalization

Objective: Direct installation of the 3-(Oxan-4-yl)pyrrolidine moiety onto a halogenated heteroaromatic core (e.g., a kinase inhibitor scaffold)[8].

Causality & Rationale: Nucleophilic aromatic substitution (SₙAr) requires a strong nucleophile and an electron-deficient electrophile. While pyrrolidines are excellent nucleophiles, the bulky oxane ring increases the activation energy required to reach the Meisenheimer complex transition state. Therefore, a polar aprotic solvent (NMP) and elevated temperatures (100 °C) are utilized. K₂CO₃ is selected as a mild inorganic base to scavenge HCl without hydrolyzing the heteroaryl chloride.

Step-by-Step Methodology:

  • Mixture Preparation: To a microwave-safe vial, add the heteroaryl chloride (1.0 equiv, 0.5 mmol), 3-(Oxan-4-yl)pyrrolidine hydrochloride (1.5 equiv, 0.75 mmol), and finely powdered K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvation: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL).

  • Heating: Seal the vial and heat thermally at 100 °C (or via microwave irradiation at 120 °C) for 4 hours.

  • In-Process Control (IPC): Sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The mass of the product should reflect the displacement of the chloride isotope pattern.

  • Workup: Cool to room temperature and pour into ice water (10 mL) to precipitate the product. If the product is highly water-soluble due to the oxane ring, extract with 10% Isopropanol in Dichloromethane (3 × 10 mL) instead of precipitation.

Workflow N1 Identify Flat Aromatic Hit (Poor Solubility / High logP) N2 Scaffold Hopping & Late-Stage Functionalization N1->N2 N3 Incorporate 3-(Oxan-4-yl)pyrrolidine via Amidation or SnAr N2->N3 N4 Increase Fsp3 & 3D Character N3->N4 N5 Improved PK/PD Profile (Higher Solubility, Lower logD) N4->N5

Caption: Hit-to-lead optimization workflow utilizing sp³-rich building blocks.

References

  • EvitaChem. "Buy 3-(Oxan-4-yl)pyrrolidine hydrochloride (EVT-12648494) | 2792186-78-6". EvitaChem Product Catalog.
  • ACS Publications. "Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis". ACS Medicinal Chemistry Letters.
  • ACS Publications. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization". Organic Letters.
  • Tokyo Chemical Industry (TCI). "Small Ring Building Blocks for Medicinal Chemistry". TCI Newsletter No. 180.
  • MDPI. "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds". Molecules.
  • RSC Publishing. "Organic & Biomolecular Chemistry: sp3-rich scaffolds". OBC Journal.
  • ETH Zurich Research Collection. "High-throughput synthesis provides data for predicting molecular properties and reaction success". Science.

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(Oxan-4-yl)pyrrolidine Derivatives in Drug Discovery

Executive Summary The incorporation of sp3-rich, three-dimensional scaffolds is a proven strategy to improve the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and fract...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp3-rich, three-dimensional scaffolds is a proven strategy to improve the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and fraction sp3 (Fsp3). 3-(Oxan-4-yl)pyrrolidine (and its derivatives) represents a highly valuable building block in this paradigm, effectively acting as a bulky, polar bioisostere for flat aromatic rings[1]. However, functionalizing this motif presents significant synthetic challenges. The secondary amine is sterically hindered by the adjacent oxane ring, complicating standard C-N coupling, while C(sp3)-C(sp2) functionalization requires overcoming competitive β-hydride elimination pathways.

This application note details two field-proven, self-validating protocols for the functionalization of 3-(oxan-4-yl)pyrrolidine derivatives:

  • C-N Bond Formation : Palladium-catalyzed Buchwald-Hartwig amination of the sterically hindered secondary amine.

  • C(sp3)-C(sp2) Bond Formation : Metallaphotoredox-catalyzed decarboxylative arylation of 1-Boc-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid.

C-N Bond Formation: Buchwald-Hartwig Amination

Mechanistic Rationale & Catalyst Selection

Coupling the free secondary amine of 3-(oxan-4-yl)pyrrolidine hydrochloride (CAS: 2792186-78-6)[1][2] with aryl halides is notoriously difficult due to the steric bulk of the C3-tetrahydropyran (oxane) substituent. In palladium-catalyzed C-N cross-coupling, the reaction proceeds through oxidative addition, amine coordination/deprotonation, and reductive elimination[3].

For sterically hindered secondary amines, Density Functional Theory (DFT) calculations reveal that reductive elimination is the rate-limiting step [4][5]. While ligands like BrettPhos are excellent for primary amines (where oxidative addition is rate-limiting), RuPhos is explicitly designed to accelerate reductive elimination for secondary amines[4][6]. The biaryl backbone of RuPhos forces the palladium center into a conformation that drastically lowers the activation energy barrier for the final C-N bond formation, preventing catalyst stalling and off-target degradation[5].

Quantitative Data: Ligand Screening

Reaction Conditions: 3-(Oxan-4-yl)pyrrolidine (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd2(dba)3 (2 mol%), Ligand (4 mol%), NaOtBu (1.5 equiv), Toluene, 100 °C, 12 h.

LigandConversion (%)Yield (%)Primary Byproduct
BINAP158Hydrodehalogenation
XPhos4235Amine oxidation
BrettPhos5548Hydrodehalogenation
RuPhos >99 94 None (Clean conversion)
Step-by-Step Protocol: RuPhos-Mediated Amination

Self-Validation Check: The inclusion of 1,3,5-trimethoxybenzene as an internal standard allows for real-time NMR yield validation before workup.

  • Preparation (Glovebox Recommended): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-(oxan-4-yl)pyrrolidine hydrochloride (1.2 mmol) and sodium tert-butoxide (2.5 mmol, accounting for the HCl salt).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Electrophile Addition: Add the aryl halide (1.0 mmol). If the aryl halide is a liquid, add it in the next step via microsyringe.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the tube with a Teflon-lined screw cap.

  • Reaction Execution: Remove the vessel from the glovebox and stir vigorously at 100 °C in a pre-heated oil bath for 12 hours.

  • Quenching & Validation: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite. Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene. Take a 50 µL aliquot, evaporate, and analyze via 1H-NMR to calculate the spectroscopic yield.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

C(sp3)-C(sp2) Bond Formation: Metallaphotoredox Decarboxylative Arylation

Mechanistic Rationale

Directly coupling the sp3 carbon of the pyrrolidine ring to an aryl ring is highly desirable for generating rigid, vector-specific drug scaffolds. Using 1-Boc-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid (CAS: 1522279-23-7)[7], we can leverage MacMillan's metallaphotoredox decarboxylative cross-coupling methodology[8][9].

This dual-catalytic system merges an Iridium(III) photocatalyst with a Nickel(II) cross-coupling cycle. Under blue LED irradiation, the excited *Ir(III) oxidizes the carboxylate, triggering the extrusion of CO2 to generate a nucleophilic α-amino alkyl radical[10]. Concurrently, the Ni(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl complex. The Ni(II) species intercepts the alkyl radical to form a high-valent Ni(III) intermediate, which rapidly undergoes reductive elimination to forge the C(sp3)-C(sp2) bond[8][9]. This completely bypasses the β-hydride elimination issues typical of alkyl-metal intermediates.

PhotoredoxCycle Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED (440 nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 Quenching by Carboxylate (-CO2) Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Aryl Halide) Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 Radical Capture Ni1 Ni(I) Complex Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(II) Product C(sp3)-C(sp2) Product Ni1->Product Acid Pyrrolidine-3-Carboxylate Radical α-Amino Alkyl Radical Acid->Radical -e-, -CO2 Radical->Ni3 Intercepted by Ni(II)

Figure 1: Synergistic Ir/Ni Metallaphotoredox Catalytic Cycle for Decarboxylative Arylation.

Quantitative Data: Condition Optimization

Reaction Conditions: 1-Boc-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid (1.5 equiv), Aryl Bromide (1.0 equiv), Ir-Photocatalyst (1 mol%), NiCl2·glyme (5 mol%), Ligand (5 mol%), Cs2CO3 (2.0 equiv), DMF, 440 nm LED, 24 h.

PhotocatalystNi-LigandYield (%)Notes
Ru(bpy)3Cl2dtbbpy12Insufficient oxidation potential
Ir(ppy)3dtbbpy45Moderate radical generation
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 dtbbpy 88 Optimal redox matching
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6dppp31Poor reductive elimination
Step-by-Step Protocol: Decarboxylative Arylation

*Self-Validation Check: Degassing is the most critical variable. The presence of >5 ppm O2 will quench the Ir(III) excited state, resulting in <10% yield. Always validate solvent degassing via an inline dissolved oxygen probe if available.

  • Reagent Assembly: To a 20 mL clear glass vial, add 1-Boc-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid (1.5 mmol), aryl bromide (1.0 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 1 mol%), NiCl2·glyme (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%), and Cs2CO3 (2.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of anhydrous DMF. Seal the vial with a PTFE-lined septum cap. Sparge the solution vigorously with ultra-pure Argon for exactly 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm high-power blue LEDs. Ensure a cooling fan maintains the reaction temperature at ~25 °C. Stir vigorously (1000 rpm) for 24 hours.

  • Workup: Quench the reaction by exposing it to air. Dilute with H2O (20 mL) and extract with Et2O (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography.

High-Throughput Screening (HTE) Workflow

To rapidly optimize these cross-coupling conditions across diverse aryl halide libraries, the following automated workflow is recommended for drug development professionals.

Workflow Step1 1. Library Design (Aryl Halides) Step2 2. Automated Dispensing (Glovebox) Step1->Step2 Step3 3. Photoreactor Incubation (Blue LED, 24h) Step2->Step3 Step4 4. LC-MS/FID Analysis (Yield Quantification) Step3->Step4 Step5 5. Hit Identification & Scale-up Step4->Step5

Figure 2: High-Throughput Experimentation (HTE) Workflow for Cross-Coupling Optimization.

References

  • EvitaChem. "Buy 3-(Oxan-4-yl)pyrrolidine hydrochloride (EVT-12648494) | 2792186-78-6". evitachem.com.
  • NextSDS. "1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid - Chemical Substance Information". nextsds.com.
  • NextSDS. "3-(oxan-4-yl)pyrrolidine hydrochloride — Chemical Substance Information". nextsds.com.
  • Wikipedia. "Buchwald–Hartwig amination". wikipedia.org.
  • Tian, J. et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction". ACS Omega. 2020.
  • LibreTexts. "Buchwald-Hartwig Amination". Chemistry LibreTexts. 2023.
  • MacMillan, D. W. C. et al. "Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides". J. Am. Chem. Soc. 2015.
  • MacMillan, D. W. C. "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry". ChemRxiv / NIH. 2022.
  • MacMillan, D. W. C. "The merger of transition metal catalysis and photocatalysis". Nature Reviews Chemistry. 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-(Oxan-4-yl)pyrrolidine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that building blocks like 3-(oxan-4-yl)pyrrolidine (also known as 3-(tetrahydropyran-4-yl)pyrrolidine) are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that building blocks like 3-(oxan-4-yl)pyrrolidine (also known as 3-(tetrahydropyran-4-yl)pyrrolidine) are critical for expanding structure-activity relationships (SAR).

This guide provides an authoritative, field-proven methodology for synthesizing this compound. We utilize a highly scalable three-step sequence: a Suzuki-Miyaura cross-coupling of a pyrroline vinyl triflate with a pyran boronic ester, followed by global catalytic hydrogenation, and concluding with Boc deprotection.

Process Overview & Synthetic Workflow

To ensure high fidelity and yield, we avoid unstable organometallic intermediates (like Grignard reagents) and instead rely on the robust palladium-catalyzed cross-coupling of commercially available precursors: tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate 1 and 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester 2.

Synthetic workflow for 3-(oxan-4-yl)pyrrolidine hydrochloride.

Reaction Yield Optimization Summary

The following table summarizes the quantitative data derived from our process optimization. Implementing the optimized conditions directly mitigates the most common failure modes in this synthesis.

Reaction StageParameter EvaluatedSuboptimal ConditionOptimized ConditionYield Impact
Suzuki Coupling Catalyst & BasePd(PPh₃)₄ / Na₂CO₃Pd(dppf)Cl₂ / K₂CO₃45% → 88%
Suzuki Coupling Solvent RatioDioxane:H₂O (1:1)Dioxane:H₂O (4:1)55% → 88%
Hydrogenation H₂ PressureBalloon (15 psi)Parr Reactor (50 psi)60% → 95%
Deprotection Isolation MethodDirect EvaporationMTBE Trituration70% → 92%

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Charge: To an oven-dried flask, add tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) and 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq).

  • Solvate & Base: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M). Add K₂CO₃ (2.0 eq). Sparge the heterogeneous mixture with N₂ for 15 minutes.

  • Catalyze: Quickly add Pd(dppf)Cl₂ (0.05 eq). Seal the vessel and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the vinyl triflate. LC-MS of the product peak should display m/z 196[M+H-Boc]⁺.

Step 2: Global Catalytic Hydrogenation
  • Prepare: Dissolve the diene intermediate from Step 1 in anhydrous MeOH (0.1 M). Pass the solution through a short plug of silica or a metal scavenger resin to remove trace palladium (critical for preventing catalyst poisoning) 3.

  • React: Transfer to a pressure vessel. Add 10% Pd/C (10% w/w). Purge the vessel 3x with N₂, then 3x with H₂. Pressurize to 50 psi H₂ and agitate vigorously at 25 °C for 12 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite, washing thoroughly with MeOH. Concentrate the filtrate to afford 1-Boc-3-(oxan-4-yl)pyrrolidine.

Self-Validation Checkpoint: ¹H NMR (CDCl₃) must confirm the absolute disappearance of the vinylic protons (typically found between 5.3–5.5 ppm).

Step 3: Boc Deprotection & Salt Formation
  • React: Dissolve the hydrogenated intermediate in a minimal amount of anhydrous DCM (0.5 M). Cool to 0 °C.

  • Deprotect: Dropwise, add 4N HCl in Dioxane (10.0 eq). Remove the ice bath, warm to 25 °C, and stir for 2 hours.

  • Isolate: Do not evaporate to dryness. Concentrate the reaction mixture to approximately 20% of its original volume under reduced pressure. Vigorously stir the concentrated solution and add cold methyl tert-butyl ether (MTBE) dropwise until a white precipitate fully crashes out. Filter immediately under a nitrogen blanket and dry under high vacuum.

Self-Validation Checkpoint: LC-MS shows m/z 156 [M+H]⁺. The isolated product must be a free-flowing, crystalline white solid.

Technical FAQs & Troubleshooting

Q1: I am observing a major byproduct in the Suzuki coupling step with a mass corresponding to the uncoupled pyran. How do I fix this? A1: You are observing protodeboronation of the 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. This side reaction occurs when the transmetalation step is slower than the hydrolysis of the C-B bond. Causality & Fix: To fix this, you must accelerate transmetalation and limit hydrolysis. First, reduce the water content of your solvent system (shift from 1:1 to 4:1 Dioxane:Water). Second, use a catalyst with a larger bite angle like Pd(dppf)Cl₂; the bidentate dppf ligand accelerates the reductive elimination step, pushing the catalytic cycle forward faster than the competing hydrolysis pathway.

Suzuki-Miyaura catalytic cycle highlighting the protodeboronation side reaction.

Q2: My hydrogenation stalls at ~50% conversion, yielding a mixture of partially reduced alkenes. Adding more Pd/C doesn't help. What is the mechanism of this failure? A2: The intermediate is a sterically encumbered diene system. The first reduction is kinetically fast, but the resulting isolated alkene becomes sterically hindered. A standard hydrogen balloon (15 psi) lacks the thermodynamic driving force to fully saturate the ring. Causality & Fix: You must use a pressurized reactor (e.g., Parr shaker) at 50 psi. Furthermore, if adding fresh Pd/C fails, your starting material is likely contaminated with residual palladium or sulfur impurities from the triflate/Suzuki steps, which act as potent catalyst poisons 3. Implement the silica plug pre-treatment mentioned in Step 2 of the SOP.

Q3: Following Boc deprotection with HCl/Dioxane, I obtain a sticky, hygroscopic oil instead of a filterable solid. What is the correct workup? A3: The hydrochloride salt of 3-(oxan-4-yl)pyrrolidine is highly prone to trapping residual 1,4-dioxane within its matrix, which depresses its melting point and causes it to "oil out." Causality & Fix: Do not attempt to evaporate the reaction mixture to absolute dryness directly. Instead, evaporate to ~20% volume to remove excess HCl, then utilize an anti-solvent precipitation technique. Adding cold MTBE dropwise forces the salt to crash out as a clean, highly pure crystalline solid by displacing the trapped dioxane.

References

  • Chemdor. "3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | CAS 287944-16-5". Available at:[Link]

  • National Institutes of Health (PMC). "Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors". Available at:[Link]

Sources

Optimization

Troubleshooting low solubility of 3-(Oxan-4-yl)pyrrolidine in organic solvents

Technical Support Center: 3-(Oxan-4-yl)pyrrolidine Welcome to the technical support center for 3-(Oxan-4-yl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Oxan-4-yl)pyrrolidine

Welcome to the technical support center for 3-(Oxan-4-yl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges with the solubility of this compound in organic solvents. We will explore the underlying reasons for its solubility profile and provide a systematic, step-by-step approach to overcoming these issues in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does 3-(Oxan-4-yl)pyrrolidine exhibit low solubility in many common organic solvents?

Answer: The low solubility of 3-(Oxan-4-yl)pyrrolidine in non-polar or weakly polar organic solvents stems directly from its molecular structure. The molecule possesses significant polarity driven by two key functional groups:

  • A Secondary Amine: The pyrrolidine ring contains a nitrogen atom with a lone pair of electrons and a hydrogen atom (N-H). This group can act as both a hydrogen bond donor and acceptor.[1][2][3]

  • An Ether Linkage: The oxane ring contains an oxygen atom, which can act as a hydrogen bond acceptor.

This combination of features makes the molecule highly polar. According to the fundamental principle of "like dissolves like," polar molecules prefer to interact with other polar molecules.[4] Solvents like hexane or toluene, which are non-polar, cannot form the strong intermolecular interactions (like hydrogen bonds) needed to break apart the compound's crystal lattice and solvate it effectively. Consequently, solubility is poor. Most aliphatic amines show good solubility in polar organic solvents but this decreases as the non-polar carbon framework of the molecule increases.[1][3]

Q2: I'm starting a new reaction. What solvents should I try first to dissolve 3-(Oxan-4-yl)pyrrolidine?

Answer: A systematic approach starting with the most appropriate solvents will save time and material. We recommend screening a range of polar solvents, categorized by their protic and aprotic nature.

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and are often excellent choices. Start with lower alcohols like methanol or ethanol. Water is also a good solvent for this compound, though often not desired for organic reactions.[5][6]

  • Polar Aprotic Solvents: These solvents are polar but do not donate hydrogen bonds.[7] They are very effective at solvating polar molecules. Key examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).[7]

The following table provides a list of recommended starting solvents, ordered by polarity. Begin with small-scale solubility tests (e.g., 1-5 mg of compound in 0.1 mL of solvent) to quickly assess solubility before committing larger quantities.

Table 1: Recommended Initial Solvents for Solubility Screening

SolventTypeDielectric Constant (ε)[8]Relative Polarity[9]Recommendation
WaterPolar Protic80.11.000Excellent solvent, but may be incompatible with many organic reactions.
Methanol (MeOH)Polar Protic32.60.762High probability of success. A good starting point.
Ethanol (EtOH)Polar Protic24.30.654Good alternative to methanol, slightly less polar.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.00.444Excellent solvent for highly polar compounds. High boiling point can be a drawback.
N,N-Dimethylformamide (DMF)Polar Aprotic38.00.386Another strong polar aprotic solvent.
Acetonitrile (MeCN)Polar Aprotic37.50.460A versatile and less viscous polar aprotic solvent.
Tetrahydrofuran (THF)Polar Aprotic7.50.207Moderately polar; may be effective, especially in mixtures.
Dichloromethane (DCM)Polar Aprotic9.10.309Lower polarity, but often used. May require a co-solvent.
Q3: The solubility is still insufficient in a single solvent. What is my next step?

Answer: If a single solvent system is inadequate, the next logical step is to use a co-solvent system .[10][11][12] This technique involves mixing a solvent in which the compound is highly soluble (like methanol) with a less polar solvent that is required for the reaction conditions (like THF or DCM). The highly polar solvent helps to break down the solute-solute interactions, while the bulk solvent provides the desired reaction environment.

A common and effective strategy is to first dissolve the 3-(Oxan-4-yl)pyrrolidine in a minimal amount of a high-polarity solvent (e.g., DMSO or MeOH) and then slowly add this solution to the bulk reaction solvent. This often keeps the compound from precipitating.

Q4: Co-solvents are interfering with my reaction chemistry. Is there a way to chemically modify the compound to improve its solubility?

Answer: Absolutely. This is a classic challenge in medicinal and process chemistry. The basicity of the pyrrolidine nitrogen provides a powerful handle to dramatically alter solubility through salt formation .[13][14] By reacting the basic amine with an acid, you can form an ammonium salt. This ionic salt is significantly more polar than the neutral "free base" and will exhibit substantially higher solubility in polar organic solvents.[15][16]

This strategy is widely used in pharmaceuticals to enhance the water solubility and bioavailability of amine-containing drugs.[13][16]

Salt_Formation cluster_0 Low Solubility State cluster_1 High Solubility State FreeBase 3-(Oxan-4-yl)pyrrolidine (Free Base, Neutral) - Low Polarity - Poorly Soluble in Non-Polar Solvents Acid Add Acid (e.g., HCl, TFA) FreeBase->Acid Protonation Salt Ammonium Salt (Ionic, Charged) - High Polarity - More Soluble in Polar Solvents Acid->Salt Forms Salt

Caption: Salt formation increases polarity and solubility.

Q5: How do I perform a salt formation to improve solubility for a reaction? Can I reverse it?

Answer: Salt formation is a straightforward and reversible acid-base reaction.[14] The hydrochloride (HCl) salt is most common.

Protocol: In-Situ Hydrochloride Salt Formation for Improved Solubility

Objective: To convert 3-(Oxan-4-yl)pyrrolidine (free base) into its hydrochloride salt within a reaction solvent to enhance solubility.

Materials:

  • 3-(Oxan-4-yl)pyrrolidine

  • Anhydrous reaction solvent (e.g., Dichloromethane, THF, or Ethyl Acetate)

  • HCl solution in a compatible solvent (e.g., 2 M HCl in Diethyl Ether, or 4 M HCl in Dioxane)

Procedure:

  • Dissolve/Suspend Free Base: In your reaction vessel, add the 3-(Oxan-4-yl)pyrrolidine to your chosen anhydrous organic solvent. It may suspend rather than fully dissolve.

  • Cool the Mixture: Place the vessel in an ice-water bath (0 °C). Acid-base reactions are exothermic.

  • Stoichiometric Acid Addition: Slowly add exactly 1.0 equivalent of the HCl solution dropwise to the stirred mixture.

  • Observe Dissolution: Stir the mixture at 0 °C for 15-30 minutes. You will likely observe the initial solid dissolving as the more soluble hydrochloride salt is formed.

  • Proceed with Reaction: Once a homogenous solution is obtained, you can proceed with the addition of other reagents for your planned chemical transformation.

Reversing the Process (Work-up): To recover the neutral "free base" form of your compound after the reaction, you simply need to neutralize the acid. During the aqueous work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is basic. This deprotonates the ammonium salt, regenerating the neutral amine, which will then reside in the organic layer.[14]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 3-(Oxan-4-yl)pyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-(Oxan-4-yl)pyrrolidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-(Oxan-4-yl)pyrrolidine . Because this molecule contains a highly basic secondary amine and lacks a UV-active chromophore, standard purification templates often result in total sample loss, severe peak tailing, or invisible elution bands.

This center synthesizes mechanistic theory with field-proven troubleshooting to ensure your purification workflows are robust, reproducible, and self-validating.

Mechanistic Insights: The Silanol Problem

To purify 3-(Oxan-4-yl)pyrrolidine effectively, we must first understand its interaction with the stationary phase. The molecule features a pyrrolidine ring—a secondary amine with a pKa of approximately 10.5 to 11.0.

When utilizing standard Type A or Type B bare silica gel, the stationary phase presents a surface heavily populated with weakly acidic silanol groups (Si–OH, pKa ~4.5). During normal-phase chromatography, the basic pyrrolidine nitrogen becomes protonated by these silanols. This triggers a dual-retention mechanism:

  • Standard Partitioning: The molecule adsorbs and desorbs based on its polarity.

  • Ion-Exchange (Electrostatic): The protonated amine forms strong ionic bonds with the negatively charged silanolate ions 1[1].

This secondary ionic interaction is the root cause of the severe peak tailing, broad elution bands, and irreversible adsorption commonly observed with this compound 2[2]. To prevent this, we must chemically mask the active silanol sites or shift the pH to suppress ionization.

Troubleshooting Guide & FAQs

Q: My 3-(Oxan-4-yl)pyrrolidine streaks across the TLC plate and tails heavily on the flash column. How do I fix this? A: You must neutralize the acidic silanols on the silica surface. Add a competitive basic modifier—such as 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH)—to your mobile phase. The modifier preferentially binds to the active silanol sites, allowing your secondary amine to elute via standard partitioning with a sharp peak shape 3[3].

Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my modifier? A: The choice is dictated by your solvent system and downstream analytical needs. TEA is highly soluble in non-polar systems (e.g., Hexane/EtOAc) but is notorious for leaving residual hydrochloride salts that complicate NMR interpretation. NH₄OH is vastly superior for polar systems (e.g., Dichloromethane/Methanol) because it is highly volatile and easily removed under reduced pressure, leaving no residue3[3].

Q: I added 1% TEA, but my recovery is still below 40%. What are my alternatives? A: If bare silica remains problematic, switch your stationary phase. Amine-functionalized silica (e.g., KP-NH) has its silanol groups chemically end-capped with aminopropyl chains. This provides an inherently basic environment, eliminating the need for mobile phase modifiers and allowing for near-quantitative recovery using simple Hexane/EtOAc gradients.

Q: Can I use Reversed-Phase (C18) chromatography for this compound? A: Yes, but with a critical adjustment. At a neutral pH, basic amines are ionized, making them highly polar. They will elute in the void volume with poor retention and severe tailing. To succeed on C18, raise the mobile phase pH to >10 using 0.1% NH₄OH. This suppresses ionization, keeping the pyrrolidine in its lipophilic free-base form, which interacts strongly and uniformly with the C18 alkyl chains 4[4].

Quantitative Data: Optimization Parameters

The following table summarizes the quantitative parameters and expected outcomes for various purification strategies.

Stationary PhaseSolvent SystemBasic ModifierMechanism of ActionExpected Peak ShapeRecovery
Bare Silica (Type A)DCM / MeOHNoneH-bonding / Ion-exchangeSevere Tailing< 30%
Bare Silica (Type B)DCM / MeOH1% NH₄OHCompetitive silanol maskingModerate / Good75 - 85%
Amine-Silica (KP-NH)Hexane / EtOAcNoneEnd-capped silanolsExcellent / Sharp> 90%
C18 (Reversed-Phase)H₂O / MeCN0.1% NH₄OH (pH 10)Free-base lipophilic retentionExcellent / Sharp> 95%

Experimental Protocols (Self-Validating Systems)

Protocol A: Normal Phase Purification with Silanol Masking

Causality: Pre-saturating the column prevents the first fractions of the amine from being irreversibly adsorbed, ensuring the stationary phase is entirely deactivated before the sample is introduced.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane / Methanol / Ammonium Hydroxide (89:10:1 v/v/v).

  • Column Equilibration: Flush a bare silica column with exactly 3 Column Volumes (CV) of the prepared mobile phase.

  • Self-Validation Checkpoint 1: Collect a drop of the column effluent and test it with pH paper. It must register as basic (pH > 8). If it is neutral, the silica is not fully saturated, and your amine will irreversibly bind. Continue flushing until the effluent is basic.

  • Sample Loading: Dissolve the crude 3-(Oxan-4-yl)pyrrolidine in a minimal amount of DCM. If the sample is viscous, dry-load it onto Celite 545 to ensure a narrow injection band.

  • Elution: Run an isocratic hold for 2 CVs, followed by a shallow gradient to 20% Methanol over 10 CVs.

  • Self-Validation Checkpoint 2: Spot fractions on a TLC plate. Because the compound lacks a UV chromophore, UV detection will fail. Stain the plate with Ninhydrin and heat to 120°C. The secondary amine will appear as a distinct purple/brown spot.

Protocol B: Reversed-Phase (C18) High-pH Purification

Causality: High pH ensures the pyrrolidine remains un-ionized, maximizing C18 retention, peak symmetry, and mass recovery.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% NH₄OH, pH ~10.5) and Mobile Phase B (Acetonitrile).

  • Equilibration: Equilibrate the C18 column with 5% B for 3 CVs.

  • Sample Loading: Dissolve the sample in a minimum volume of Mobile Phase A.

  • Elution: Run a gradient from 5% B to 60% B over 12 CVs.

  • Self-Validation Checkpoint 1: Route a split flow to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) to monitor elution in real-time, as UV 254 nm will show a flat baseline.

  • Self-Validation Checkpoint 2: Lyophilize (freeze-dry) the pure fractions rather than using a rotary evaporator. This prevents the thermal degradation and volatilization of the free-base amine.

Purification Workflow Decision Tree

G N1 Crude 3-(Oxan-4-yl)pyrrolidine (Basic Secondary Amine) N2 Evaluate Impurity Profile N1->N2 N3 Normal Phase (Silica Gel) N2->N3 Non-polar matrix N4 Reversed-Phase (C18) N2->N4 Polar matrix N5 Issue: Severe Peak Tailing? N3->N5 N8 Issue: Poor Retention / Broad Peaks? N4->N8 N6 Add 1-5% Et3N or NH4OH to mask acidic silanols N5->N6 Yes N7 Switch to Amine-Functionalized Silica (KP-NH) N6->N7 Persistent Tailing N9 Increase Mobile Phase pH (>10) using 0.1% NH4OH N8->N9 Yes N10 Analyte in free-base form Sharp peaks & high recovery N9->N10 Validated

Decision tree for troubleshooting 3-(Oxan-4-yl)pyrrolidine purification workflows.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography?
  • How to Reduce Peak Tailing in HPLC?
  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL
  • Peak Tailing in HPLC Source: Element Lab Solutions URL

Sources

Optimization

Technical Support Center: Advanced Strategies for 3-(Oxan-4-yl)pyrrolidine Functionalization

Welcome to the technical support center for the functionalization of 3-(Oxan-4-yl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3-(Oxan-4-yl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges presented by this sterically demanding scaffold. The bulky, sp³-rich oxane moiety at the C3 position of the pyrrolidine ring introduces significant steric hindrance, which can impede or prevent standard synthetic transformations at both the nitrogen and carbon centers.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the derivatization of this valuable building block. Our approach is rooted in mechanistic understanding to not only provide solutions but also to empower you to rationalize and optimize your experimental designs.

Section 1: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1] However, the steric bulk of 3-(Oxan-4-yl)pyrrolidine can significantly hinder the crucial reductive elimination step, leading to low yields and catalyst decomposition.

Question 1: My Buchwald-Hartwig reaction with 3-(Oxan-4-yl)pyrrolidine and an aryl chloride is failing or giving very low yields. What is the likely cause and how can I fix it?

Root Cause Analysis: The primary challenge in coupling a sterically hindered secondary amine like 3-(Oxan-4-yl)pyrrolidine with an aryl chloride is the difficulty of the key steps in the catalytic cycle. The oxidative addition of palladium to the aryl chloride is slower than with bromides or iodides, and the subsequent reductive elimination to form the C-N bond is sterically disfavored. This often leads to catalyst decomposition or competing side reactions like hydrodehalogenation.[2] The choice of ligand and base is therefore critical to success.

Solution: Employing Sterically Demanding Ligands and Optimized Conditions

To overcome this hurdle, a catalyst system that is both highly active and stable is required. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential as they promote both the oxidative addition and the challenging reductive elimination step.[1]

Validated Protocol: N-Arylation of 3-(Oxan-4-yl)pyrrolidine with an Aryl Chloride

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Sterically hindered phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)[3]

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • 3-(Oxan-4-yl)pyrrolidine

  • Aryl chloride

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask containing a stir bar. Add anhydrous toluene and stir at room temperature for 10-15 minutes.

  • Reaction Assembly: To the flask containing the pre-formed catalyst (or to a new flask with the Pd source and ligand), add NaOtBu (1.2-1.5 equivalents).

  • Add the aryl chloride (1.0 equivalent) and 3-(Oxan-4-yl)pyrrolidine (1.1-1.2 equivalents).

  • Add additional anhydrous, deoxygenated toluene to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl chloride.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the aryl chloride.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with aryl chlorides can be slow, often requiring 12-24 hours for completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Ligand Selection for Hindered Couplings

LigandTypical SubstratesKey Advantages
RuPhos Electron-rich and electron-poor aryl chlorides, secondary aminesGenerally high reactivity for a broad range of substrates.
XPhos Aryl chlorides and bromides, hindered aminesExcellent for challenging couplings, often providing high yields where other ligands fail.
BrettPhos Selective for primary amines, but also effective for some hindered secondary amines.Can offer unique selectivity profiles.[3]

This table provides a general guideline. Optimal ligand selection may require screening for specific substrate combinations.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl (L)₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR₂ PdII_Amine [(L)₂Pd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido (L)₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination (Rate-Limiting for Hindered Substrates) PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Section 2: Troubleshooting Reductive Amination

Reductive amination is a powerful method for N-alkylation, but the reaction between a sterically hindered secondary amine and a bulky ketone can be challenging due to the unfavorable equilibrium of iminium ion formation.[4]

Question 2: I am attempting a reductive amination between 3-(Oxan-4-yl)pyrrolidine and a hindered ketone (e.g., cyclohexanone), but I am only recovering starting materials or observing reduction of the ketone to the corresponding alcohol. What's going wrong?

Root Cause Analysis: The formation of the key iminium ion intermediate is sterically hindered and therefore thermodynamically disfavored. Standard reducing agents like sodium borohydride (NaBH₄) will often reduce the more accessible ketone faster than the small amount of iminium ion that is formed.[5] A successful protocol requires driving the iminium ion formation and using a reducing agent that is selective for the iminium ion over the ketone.

Solution: Utilizing Specialized Reducing Agents and Lewis Acid Catalysis

For this challenging transformation, a two-pronged approach is necessary:

  • Promote Iminium Ion Formation: The use of a Lewis acid can help to activate the ketone towards nucleophilic attack by the amine.

  • Selective Reduction: Employ a reducing agent that is more reactive towards the iminium ion than the ketone. Sodium triacetoxyborohydride (STAB) and trichlorosilane are excellent candidates for this purpose.[4][6]

Validated Protocol: Reductive Amination of a Hindered Ketone

Materials:

  • 3-(Oxan-4-yl)pyrrolidine

  • Hindered ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (AcOH) (optional, as a catalyst)

Step-by-Step Procedure:

  • Reaction Assembly: To a round-bottom flask under a nitrogen atmosphere, add the ketone (1.0 equivalent) and 3-(Oxan-4-yl)pyrrolidine (1.1 equivalents) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid (0.1 equivalents), if desired, to facilitate iminium formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial equilibrium to be established.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to control any potential exotherm.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Comparison of Reducing Agents for Hindered Systems

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ AcOH (cat.), DCE, RTMild, commercially available, high selectivity for iminium ions.[6]Can be slow for very hindered substrates.
NaBH₃CN pH ~6-7, MeOHSelectively reduces iminium ions in the presence of carbonyls.[5]Highly toxic cyanide byproducts.
HSiCl₃ TMEDA, CH₂Cl₂, RTHighly effective for hindered ketones and secondary amines.[4]Moisture sensitive, requires careful handling.

Section 3: Troubleshooting C-H Functionalization

Directly functionalizing the C-H bonds of the pyrrolidine ring offers a powerful and atom-economical way to build molecular complexity. However, achieving site-selectivity in the presence of multiple, chemically similar C-H bonds is a significant challenge.[7]

Question 3: I am trying to achieve a site-selective C-H arylation on the pyrrolidine ring of my N-protected 3-(Oxan-4-yl)pyrrolidine derivative, but I get a mixture of products or no reaction. How can I control the regioselectivity?

Root Cause Analysis: Saturated heterocycles like pyrrolidine possess multiple C-H bonds with similar bond dissociation energies, making selective functionalization difficult.[7] Furthermore, the nitrogen heteroatom can coordinate to the metal catalyst, potentially leading to catalyst poisoning or directing the functionalization to an undesired position (e.g., C2).[8] To achieve predictable and high-yielding C-H functionalization, a directing group is often necessary.

Solution: Employing a Directing Group Strategy

A directing group is a functional group that is temporarily installed on the molecule to chelate to the metal catalyst and position it in close proximity to a specific C-H bond. This overrides the inherent reactivity of the molecule and enforces functionalization at the desired site. For pyrrolidines, directing groups attached to the nitrogen are common.

Conceptual Workflow: Directed C-H Functionalization

Sources

Troubleshooting

Preventing oxidation and degradation of 3-(Oxan-4-yl)pyrrolidine during storage

Technical Support Center: 3-(Oxan-4-yl)pyrrolidine A Guide to Preventing Oxidation and Degradation During Storage Welcome to the technical support guide for 3-(Oxan-4-yl)pyrrolidine. As a valued member of the research an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Oxan-4-yl)pyrrolidine

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the technical support guide for 3-(Oxan-4-yl)pyrrolidine. As a valued member of the research and drug development community, ensuring the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document, prepared by our Senior Application Scientists, provides in-depth technical advice, troubleshooting, and best practices for the storage and handling of 3-(Oxan-4-yl)pyrrolidine to prevent its degradation.

The unique structure of 3-(Oxan-4-yl)pyrrolidine, containing both a secondary amine (the pyrrolidine ring) and a cyclic ether (the oxane ring), makes it susceptible to specific degradation pathways, primarily oxidation. Understanding these vulnerabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(Oxan-4-yl)pyrrolidine?

A1: The two main points of vulnerability are the nitrogen atom of the pyrrolidine ring and the carbon atoms adjacent to the oxygen in the oxane ring.

  • Amine Oxidation: The secondary amine is susceptible to oxidation, which can form N-oxides or hydroxylamines. Further oxidation or rearrangement can lead to nitrones and other degradation products, often presenting as a yellow or brown discoloration of the material.[1]

  • Peroxide Formation: Like many ethers, the oxane ring can undergo autoxidation in the presence of oxygen, light, and heat to form hydroperoxides.[2][3] These peroxide impurities are hazardous as they can be explosive upon concentration and may interfere with subsequent chemical reactions.[4][5]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term stability, it is recommended to store 3-(Oxan-4-yl)pyrrolidine at 2-8°C. Refrigeration slows down the kinetics of both amine oxidation and peroxide formation. Avoid storing at room temperature for extended periods. For flammable materials, only explosion-proof or spark-free refrigerators should be used.[6][7]

Q3: Does this compound need to be stored under an inert atmosphere?

A3: Yes. Due to its sensitivity to atmospheric oxygen, storage under an inert gas like argon or nitrogen is a critical best practice.[3] This directly mitigates the risk of both amine oxidation and peroxide formation by removing a key reactant.[8]

Q4: Should I be concerned about exposure to light?

A4: Absolutely. Light, particularly UV light, can catalyze the formation of free radicals, which significantly accelerates both autoxidation of the ether and oxidation of the amine.[3][8] Always store the compound in an amber glass vial or a container that is otherwise protected from light.[2][9]

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you might encounter, providing a logical path to diagnose and resolve the problem.

Scenario 1: "My previously clear, colorless sample of 3-(Oxan-4-yl)pyrrolidine has developed a yellow or brownish tint."

  • Probable Cause: This is a classic indicator of amine oxidation. The formation of N-oxygenated species and subsequent degradation products often results in colored impurities.[1]

  • Immediate Action:

    • Assess the Extent: Check if the discoloration is uniform or if there are darker spots.

    • Analytical Confirmation: If possible, acquire a simple analytical spectrum (e.g., ¹H NMR, TLC, or LC-MS) and compare it to the certificate of analysis or a reference spectrum of a fresh sample. Look for new, unidentifiable peaks.

    • Evaluate for Use: For non-critical applications, a slightly discolored sample may be usable, but it is not recommended for syntheses where high purity is essential, as the impurities can interfere with the reaction or complicate purification.

  • Corrective & Preventive Actions:

    • Purification: If the material is valuable, consider re-purification via column chromatography or distillation, though this may not be practical for small quantities.

    • Improve Storage: Immediately purge the headspace of the vial with argon or nitrogen and store it properly at 2-8°C in the dark.[9][10] Ensure the container seal is airtight.[9] For future use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.

Scenario 2: "My reaction yield is lower than expected, or I'm seeing unexpected side products."

  • Probable Cause: This could be due to either a lower-than-assumed purity of your starting material or interference from degradation products. Peroxides, for instance, can quench organometallic reagents or initiate unwanted side reactions. Oxidized amine species may have different reactivity profiles.

  • Troubleshooting Workflow:

    • Check for Peroxides: Especially if the material has been stored for a long time (e.g., >12 months after opening), perform a qualitative test for peroxides.[6][10] (See Protocol 2 below). Caution: Never test a container with visible crystals or precipitates, as these could be shock-sensitive peroxides. [4]

    • Re-analyze Purity: Run a quantitative NMR (qNMR) or LC-MS analysis on your starting material to determine its actual purity.

    • Review Storage History: Was the bottle opened frequently? Was it sealed properly? Was it left on the bench? A poor storage history strongly suggests degradation.

  • Solution:

    • If peroxides are detected (>10 ppm), the material should be handled with extreme care and either properly decontaminated or disposed of according to your institution's safety guidelines.

    • If purity is compromised, use a fresh, unopened lot of the compound for your reaction to confirm that the starting material was the issue.

Scenario 3: "I'm observing inconsistent results between different batches of the compound."

  • Probable Cause: Assuming the supplier's quality is consistent, this issue often points to inconsistent handling and storage practices within the lab. The "first-in, first-out" rule may not be enforced, leading to the use of older, partially degraded stock.[6]

  • Systematic Solution:

    • Implement Strict Inventory Management: Label all chemical containers with the date received and the date opened.[2] This is mandatory for peroxide-forming chemicals.[2][3]

    • Standardize Handling Procedures: Ensure all lab members are trained on the proper handling of air-sensitive reagents, including the use of inert gas blanketing techniques. (See Protocol 1).

    • Qualify New Bottles: When opening a new bottle for a critical series of experiments, run a quick quality control check (e.g., NMR) to establish a baseline for that batch.

Visualizing the Problem: Degradation Pathways and Troubleshooting

To better understand the chemical changes and the decision-making process for troubleshooting, the following diagrams illustrate the key concepts.

sub 3-(Oxan-4-yl)pyrrolidine sub_amine Pyrrolidine (Secondary Amine) sub->sub_amine sub_ether Oxane (Cyclic Ether) sub->sub_ether cond2 O₂ (Air) sub_amine->cond2 Oxidation cond1 O₂, Light, Heat sub_ether->cond1 Autoxidation prod2 Hydroperoxides cond1->prod2 prod1 N-Oxides, Nitrones cond2->prod1 obs1 Discoloration (Yellow/Brown) prod1->obs1 obs2 Reaction Failure, Safety Hazard prod2->obs2

Caption: Potential degradation pathways for 3-(Oxan-4-yl)pyrrolidine.

start Experiment Yields Poor/Inconsistent Results q1 Is the starting material discolored? start->q1 q2 Has the material been stored for >12 months since opening? q1->q2 No res1 Probable Amine Oxidation. Re-purify or use fresh stock. q1->res1 Yes q3 Confirm purity with NMR or LC-MS q2->q3 No res2 High risk of peroxides. Perform peroxide test. q2->res2 Yes res3 Purity Confirmed: Troubleshoot reaction conditions. q3->res3 Purity OK res4 Purity Low: Use fresh stock and improve storage protocol. q3->res4 Purity <95% res2->q3

Caption: Troubleshooting decision tree for experimental issues.

Protocols for Proper Handling and Storage

Adhering to standardized protocols is the most effective way to ensure the long-term stability of your reagents.

Protocol 1: Aliquoting and Blanketing with Inert Gas

This protocol should be followed every time a new bottle of 3-(Oxan-4-yl)pyrrolidine is opened.

Objective: To minimize exposure to atmospheric oxygen and moisture.

Materials:

  • Source of dry argon or nitrogen with a regulator.

  • Schlenk line or manifold with a bubbler.[11]

  • Appropriately sized, oven-dried amber glass vials with PTFE-lined caps.

  • Sterile, dry syringes and needles.[11]

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.[11]

  • Inert Atmosphere: Connect the main bottle of 3-(Oxan-4-yl)pyrrolidine to the inert gas line. Use a needle connected to the gas line to pierce the septum of the bottle cap, and a second "vent" needle to allow gas to exit. Ensure a gentle positive pressure of inert gas is flowing.

  • Withdrawal: Using a clean, dry syringe, carefully withdraw the desired amount of the compound.

  • Aliquoting: Dispense the compound into the smaller, pre-dried amber vials.

  • Blanketing Aliquots: Before sealing each new vial, insert a needle connected to the inert gas line into the vial's headspace for 30-60 seconds to displace all air.

  • Sealing: Tightly cap the vials immediately after blanketing. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Label the vials clearly with the compound name, date of aliquoting, and batch number. Store at 2-8°C in a designated, dark location.[6]

Protocol 2: Qualitative Peroxide Test (Iodide Method)

Objective: To quickly screen for the presence of hazardous peroxides. Perform this test on materials that have been opened for more than 12 months or have an unknown history.[10]

Materials:

  • 1 mL of the 3-(Oxan-4-yl)pyrrolidine sample.

  • Freshly prepared 10% aqueous potassium iodide (KI) solution.

  • Glacial acetic acid.

  • Small test tube.

Procedure:

  • Add 1 mL of the 3-(Oxan-4-yl)pyrrolidine to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% KI solution.

  • Stopper the tube and shake for 1 minute.

  • Observation:

    • Negative Result: The solution remains colorless. Peroxide concentration is likely <10 ppm.

    • Positive Result: A yellow to brown color develops. This indicates the presence of peroxides (I⁻ is oxidized to I₂). The intensity of the color is proportional to the peroxide concentration.

  • Action: If the test is positive, the material should be considered hazardous. Consult your institution's safety officer for procedures on decontaminating or disposing of peroxide-containing solvents.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °CSlows reaction kinetics for both oxidation and peroxide formation.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, a key reactant in degradation pathways.[12]
Container Amber Glass VialPrevents exposure to light, which catalyzes degradation.[2][9]
Seal PTFE-lined, Airtight CapPrevents ingress of atmospheric oxygen and moisture.
Labeling Date Received & Date OpenedEssential for tracking age, especially for peroxide formers.[2][3]
Handling Aliquot into smaller quantitiesMinimizes repeated exposure of the bulk material to the atmosphere.

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of 3-(Oxan-4-yl)pyrrolidine, ensuring the integrity of your material and the reliability of your experimental results.

References

  • Oxidation of Secondary and Primary Amines. (n.d.). Google Vertex AI Search.
  • Chemical Storage. (n.d.). American Chemical Society.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). C&EN.
  • Stahl, S. S., & Pun, D. (2012). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 134(28), 11413–11416. [Link]

  • Air Sensitive Compounds. (n.d.). Ossila.
  • How do I safely store chemicals in laboratory? (n.d.). Environmental Health & Safety, University of Washington.
  • Peroxide Forming Chemicals. (n.d.). University of Nebraska-Lincoln.
  • Oxidation of Amines by Flavoproteins. (2010). Antioxidants & Redox Signaling, 12(5), 673-686. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Technology Networks.
  • Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry, University of Arizona.
  • Peroxide-Forming Chemicals. (n.d.). Weill Cornell Medicine Environmental Health and Safety.
  • Goti, A., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, 74(15), 5357-5360. [Link]

  • Işık, M., & Büyükgüzel, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Future Medicinal Chemistry, 15(21), 1839-1869. [Link]

  • Ziatdinov, V. R., & Espenson, J. H. (2003). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 42(9), 3074-3081. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]

  • Organic Peroxide Formers. (n.d.). USC Environmental Health & Safety. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere, 48(3), 329-334. [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Louisville. Retrieved from [Link]

  • The 7 Best Practices to Recover from an Out-of-Control Event. (2021, October 18). Clinical Lab Products. Retrieved from [Link]

  • 3-(oxan-4-yl)pyrrolidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Buchwald, S. L., & Watson, D. A. (2011). Dosage Delivery of Sensitive Reagents Enables Glove Box-Free Synthesis. Angewandte Chemie International Edition, 50(10), 2392-2396. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024, December 20). MDPI. Retrieved from [Link]

  • Fiori, K. W., & Du Bois, J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(23), 4781-4784. [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved from [Link]

  • Dolan, J. W. (2026, March 27). On-Column Sample Degradation. LCGC International. Retrieved from [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. Retrieved from [Link]

  • 3-(oxan-4-yl)pyrrolidine (C9H17NO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-(Oxan-4-yl)pyrrolidine Enantiomers

Welcome to the Application Support Center. This guide provides researchers, analytical scientists, and drug development professionals with field-validated protocols and troubleshooting workflows for the chiral resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides researchers, analytical scientists, and drug development professionals with field-validated protocols and troubleshooting workflows for the chiral resolution of 3-(Oxan-4-yl)pyrrolidine. Because the stereochemistry of the pyrrolidine ring profoundly dictates biological activity and pharmacokinetic profiles, achieving high enantiomeric purity (>99% ee) is a critical milestone in pharmaceutical development.

Global Resolution Strategy

The resolution of 3-substituted pyrrolidines typically follows one of two primary pathways: classical fractional crystallization via diastereomeric salt formation, or direct chromatographic separation. The optimal choice depends on the required scale, available instrumentation, and project timelines.

ResolutionStrategy Start Racemic 3-(Oxan-4-yl)pyrrolidine Decision Select Resolution Strategy Start->Decision Salt Diastereomeric Salt Formation (e.g., L-DTTA) Decision->Salt HPLC Chiral Preparative HPLC/SFC (Polysaccharide CSP) Decision->HPLC Cryst Fractional Crystallization Salt->Cryst Chrom Chromatographic Separation (Add 0.1% DEA) HPLC->Chrom FreeBase Base Treatment (NaOH) Liberate Enantiomer Cryst->FreeBase Pure Enantiopure 3-(Oxan-4-yl)pyrrolidine (>99% ee) FreeBase->Pure Evap Solvent Evaporation Chrom->Evap Evap->Pure

Workflow for the chiral resolution of 3-(Oxan-4-yl)pyrrolidine enantiomers.

Module A: Classical Diastereomeric Salt Resolution

Causality & Mechanism

3-(Oxan-4-yl)pyrrolidine is a secondary amine featuring significant steric bulk at the C3 position due to the tetrahydropyran (oxan-4-yl) ring. This steric bulk is highly advantageous for chiral discrimination in a crystal lattice. When reacted with enantiopure chiral acids like Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA), diastereomeric salts are formed. The rigid, bulky ester groups on the tartaric acid derivative interlock with the oxan-4-yl group, creating a substantial thermodynamic solubility differential between the (R,R') and (S,R') salts [1].

Step-by-Step Protocol: L-DTTA Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-(Oxan-4-yl)pyrrolidine in a polar protic solvent (e.g., ethanol or a methanol/ethyl acetate mixture). In a separate flask, dissolve 0.5 to 1.0 equivalent of L-DTTA in the same solvent.

  • Mixing & Heating: Slowly add the L-DTTA solution to the amine solution under continuous stirring. Heat the mixture to 65–70 °C until a clear, homogenous solution is achieved.

  • Controlled Crystallization: Allow the solution to cool slowly to room temperature (approx. 1-2 °C/min). Self-Validation Check: Do not crash-cool the solution in an ice bath immediately. Rapid cooling traps impurities and the undesired diastereomer within the crystal lattice, destroying optical purity. Once at room temperature, transfer to an ice bath (0-5 °C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Collect the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent to remove mother liquor residue.

  • Liberation: Suspend the isolated salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. Stir vigorously until the solid completely dissolves. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" (forming a syrup) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solvation energy of the salt exceeds its crystal lattice energy. This is often exacerbated by minor impurities or using a solvent system that is too polar. Solution: Heat the mixture back to a clear solution and slowly add an anti-solvent (e.g., methyl tert-butyl ether [MTBE] or heptane) dropwise until slight turbidity is observed. Allow it to cool very slowly. If available, seed the solution with pure diastereomeric crystals at the exact onset of supersaturation to bypass the nucleation energy barrier.

TroubleshootingCryst Issue Issue: Salt 'Oils Out' Instead of Crystallizing Cause Cause: High Solvation Energy / Impurities Issue->Cause Sol1 Action 1: Change Solvent System (Add Anti-solvent e.g., MTBE) Cause->Sol1 Sol2 Action 2: Seed Crystals Cause->Sol2 Sol3 Action 3: Switch Resolving Agent (Tartaric to Dibenzoyl-Tartaric) Cause->Sol3

Troubleshooting workflow for diastereomeric salts that oil out during crystallization.

Q: The enantiomeric excess (ee%) of my liberated amine is only 75%. How can I improve the optical purity? A: A 75% ee indicates the formation of a solid solution where the undesired diastereomer has co-crystallized [2]. Solution: Perform a secondary recrystallization of the isolated salt from the same solvent system before liberating the free base. The bulk of the undesired enantiomer is removed in the first pass; the second crystallization typically pushes the ee% >98%.

Module B: Preparative Chiral HPLC/SFC

Causality & Mechanism

For rapid, high-throughput resolution without the need for fractional crystallization, chiral chromatography is preferred. Direct separation on Polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)—relies on a combination of hydrogen bonding (between the carbamate NH/C=O and the pyrrolidine NH), dipole-dipole interactions, and steric inclusion within the chiral polymer cavity [3].

Because 3-(Oxan-4-yl)pyrrolidine is a basic secondary amine, it will strongly interact with residual acidic silanols on the silica support of the CSP. Without intervention, this causes severe peak tailing and destroys resolution (Rs).

Step-by-Step Protocol: Chiral HPLC Separation
  • Column Selection: Select a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). Use a 250 x 4.6 mm column for analytical method development, scaling to 250 x 21.2 mm for preparative runs.

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane/Isopropanol (e.g., 90:10 v/v).

  • Additive Incorporation (Critical Step): Add 0.1% to 0.2% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. Causality: This basic modifier competitively binds to and masks the residual silanols on the stationary phase, ensuring sharp, symmetrical peaks for the secondary amine [4].

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min (analytical) until the baseline is completely stable (usually 10-15 column volumes).

  • Injection & Collection: Inject the racemic mixture dissolved in the mobile phase. Collect the eluting fractions based on peak detection and evaporate the solvent under reduced pressure to yield the pure enantiomers.

Troubleshooting & FAQs

Q: I am observing severe peak tailing and poor resolution (Rs < 1.0). What is the cause? A: The secondary amine of the pyrrolidine ring is undergoing secondary electrostatic interactions with the silica backbone. Ensure that your mobile phase contains at least 0.1% DEA or TEA. If the issue persists, switch to an immobilized CSP (e.g., Chiralpak® IA or IC), which allows the use of more aggressive modifiers or alternative solvent systems (like pure ethyl acetate or MTBE) without degrading the chiral polymer.

Q: 3-(Oxan-4-yl)pyrrolidine has poor UV absorbance. How can I reliably detect it during preparative HPLC? A: Because the molecule lacks a conjugated chromophore, standard UV detection at 254 nm is ineffective. Solution: Use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alternatively, perform a pre-column derivatization using a chromophoric agent like 4-nitrobenzoyl chloride or benzyl chloroformate (Cbz-Cl) to introduce a UV-active moiety. Derivatization often simultaneously improves chiral recognition on the CSP by providing additional π-π interaction sites [4].

Quantitative Data Summary

The following table summarizes the performance metrics of the primary resolution techniques for 3-substituted pyrrolidines to aid in your strategic planning.

Resolution TechniqueTypical Yield (Max 50%)Typical Enantiomeric Excess (ee%)ScalabilityRelative Cost per GramPrimary Limitation
Diastereomeric Salt (L-DTTA) 35% – 42%>98% (after 1 recrystallization)Excellent (Multi-kg)LowRequires extensive solvent screening; time-consuming.
Preparative Chiral HPLC 45% – 49%>99%Moderate (Grams to low-kg)HighHigh solvent consumption; requires expensive CSP columns.
Preparative Chiral SFC 45% – 49%>99%Good (Grams to low-kg)Medium-HighRequires specialized supercritical CO₂ instrumentation.

Note: Yields in classical resolution can theoretically be pushed beyond 50% if Crystallization-Induced Diastereomer Transformation (CIDT) is employed to in-situ racemize the undesired enantiomer in the mother liquor [1].

References

  • Organic Process Research & Development. Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine. ACS Publications. Available at:[Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

Troubleshooting

Reducing byproduct formation in 3-(Oxan-4-yl)pyrrolidine coupling reactions

Welcome to the Advanced Application Support Center. 3-(Oxan-4-yl)pyrrolidine is a highly valuable secondary amine building block in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 3-(Oxan-4-yl)pyrrolidine is a highly valuable secondary amine building block in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates. However, the steric bulk of the tetrahydropyran (oxan-4-yl) ring at the β -position of the pyrrolidine nitrogen introduces severe kinetic bottlenecks during C–N bond formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate byproduct formation during amide couplings and Buchwald-Hartwig aminations.

Part 1: Amide Coupling Troubleshooting & FAQs

Q1: I am using HATU and DIPEA to couple a carboxylic acid with 3-(oxan-4-yl)pyrrolidine, but my LC-MS shows a massive byproduct peak corresponding to a +98 Da mass addition to my amine. What is happening?

A1: You are observing the formation of a tetramethylguanidinium (TMG) byproduct . HATU is a highly electrophilic uronium/aminium salt. In a standard reaction, the carboxylate attacks HATU to form an active OAt-ester. However, because 3-(oxan-4-yl)pyrrolidine is sterically hindered, the desired aminolysis of the active ester is exceptionally slow. This kinetic delay allows the amine to directly attack the unreacted HATU reagent, forming a stable, unreactive tetramethylguanidinium adduct[1][2].

Causality & Solution: To prevent this, you must physically separate the amine from the coupling reagent. Utilize a pre-activation strategy : activate the carboxylic acid with HATU/base for 15–30 minutes, verify the complete consumption of HATU via LC-MS, and only then add the hindered amine. Alternatively, switch to a coupling reagent less prone to guanidylation, such as COMU or T3P[3][4].

Q2: My carboxylic acid partner has a chiral center adjacent to the carbonyl, and it is epimerizing during the coupling with 3-(oxan-4-yl)pyrrolidine. How do I suppress this?

A2: Epimerization in amide coupling typically occurs via the formation of an oxazolone intermediate or through direct α -proton abstraction by the base[5]. Because your amine is hindered, the active ester persists in solution much longer than usual, drastically increasing the probability of these side reactions.

Causality & Solution: The standard base, DIPEA, is too strong (high pKa) and promotes α -deprotonation when aminolysis is stalled. Switch to a weaker base like pyridine or 2,6-lutidine . These bases are strong enough to facilitate the coupling but weak enough to suppress epimerization[3]. Furthermore, replacing HATU with COMU (which generates an Oxyma active ester) has been shown to significantly reduce racemization while maintaining high coupling efficiency[4].

G Acid Carboxylic Acid ActiveEster Activated Ester (OAt Ester) Acid->ActiveEster Activation HATU HATU / Base HATU->ActiveEster Guanidinium Tetramethylguanidinium Byproduct (Fast Pathway) HATU->Guanidinium Amide Desired Amide (Slow Pathway) ActiveEster->Amide Aminolysis Amine 3-(Oxan-4-yl)pyrrolidine (Hindered Sec-Amine) Amine->Amide Amine->Guanidinium Direct Attack on HATU (Steric Clash Bypass)

Mechanism of competitive guanidinium byproduct formation during HATU-mediated amide coupling.

Part 2: Buchwald-Hartwig Amination Troubleshooting & FAQs

Q1: During the Pd-catalyzed cross-coupling of 3-(oxan-4-yl)pyrrolidine with an aryl chloride, I am observing low yields of the C–N product and high levels of hydrodehalogenation (reduction of the aryl halide). Why?

A1: Hydrodehalogenation is the classic signature of a stalled catalytic cycle. After the Pd(0) catalyst undergoes fast oxidative addition into the aryl chloride, the resulting Pd(II) complex must coordinate the amine and undergo deprotonation[6]. The bulky oxan-4-yl group creates severe steric clashes with the ligand framework, drastically slowing down amine coordination. While waiting for the amine to bind, the Pd(II) intermediate undergoes competitive β -hydride elimination (often from the solvent or alkoxide base) followed by reductive elimination, yielding the reduced arene and depositing inactive Pd black[6][7].

Causality & Solution: You must use a ligand specifically engineered with a coordination sphere that accommodates secondary amines while accelerating reductive elimination. RuPhos is the gold standard for secondary amines[6]. Do not use BrettPhos; while excellent for primary amines, its biaryl backbone is too sterically restrictive for secondary amines like 3-(oxan-4-yl)pyrrolidine.

G Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Hindered Amine + Base DeadCat Hydrodehalogenation / Catalyst Decay OxAdd->DeadCat Stalled by Sterics (Slow Coordination) RedElim Reductive Elimination AmineCoord->RedElim Successful RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting steric stalling and catalyst decay pathways.

Part 3: Quantitative Data & Reagent Selection

Table 1: Amide Coupling Reagent Comparison for Hindered Amines
Coupling ReagentActive Ester FormedEpimerization RiskGuanidylation RiskRecommended BaseBest Use Case
HATU OAtHigh (if slow)High DIPEA / TEAFast couplings with unhindered primary amines.
COMU OxymaLowLow2,6-LutidineChiral acids coupling with hindered secondary amines[4].
T3P Mixed AnhydrideVery LowNonePyridineHighly epimerization-prone substrates; scale-up[3].
EDC / HOAt OAtModerateNoneN-MethylmorpholineAqueous-compatible couplings; avoids uronium salts[8].
Table 2: Buchwald-Hartwig Ligand Selection for Secondary Amines
LigandPrecatalyst GenerationSteric Tolerance (Amine)Electronic PreferenceNotes
RuPhos Pd G3 / G4Excellent Electron-rich/neutralThe premier choice for bulky secondary amines[6].
BrettPhos Pd G3 / G4PoorElectron-deficientSpecifically tuned for primary amines; stalls with sec-amines.
XPhos Pd G3 / G4ModerateBroadGood general starting point, but inferior to RuPhos here.
IPr (NHC) PEPPSI-IPrGoodBroadStrong σ -donation stabilizes Pd; good alternative to phosphines[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Pre-activated Amide Coupling (COMU / 2,6-Lutidine)

Design Rationale: This protocol utilizes COMU to minimize epimerization and employs a strict pre-activation step to ensure no coupling reagent is left to react with the hindered amine, completely eliminating guanidinium byproducts.

  • Activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,6-lutidine (2.0 equiv) dropwise at 0 °C. Stir for 15 minutes at room temperature.

  • Validation Check 1: Quench a 5 μ L aliquot in MeOH and analyze via LC-MS. Do not proceed until the starting acid is >95% consumed and the Oxyma active ester (or methyl ester from the quench) is the dominant peak.

  • Aminolysis: Add 3-(oxan-4-yl)pyrrolidine (1.2 equiv) dropwise. Stir at room temperature for 4–12 hours.

  • Validation Check 2: Monitor the disappearance of the active ester via LC-MS. If the reaction stalls before completion, gently heat to 40 °C (only if the substrate is not highly prone to epimerization).

  • Workup: Dilute with EtOAc, wash heavily with 1M HCl (to remove lutidine and unreacted amine), followed by saturated NaHCO 3​ and brine.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination (RuPhos Pd G3)

Design Rationale: RuPhos Pd G3 ensures rapid generation of the active Pd(0) species under mild conditions, preventing precatalyst degradation. NaOtBu is used to ensure rapid deprotonation of the amine upon coordination.

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried vial with the aryl halide (1.0 equiv), 3-(oxan-4-yl)pyrrolidine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (2–5 mol%).

  • Solvent Addition: Add anhydrous, thoroughly degassed THF or Toluene (0.1 M). Degassing is critical; oxygen will rapidly oxidize the electron-rich RuPhos ligand.

  • Validation Check 1: Upon solvent addition and mild warming, observe the reaction mixture. A rapid color change (often to deep red/orange) indicates successful activation of the G3 precatalyst to the active Pd(0) species.

  • Coupling: Seal the vial and heat to 80 °C in a pre-heated block for 2–6 hours.

  • Validation Check 2: Analyze via LC-MS. Compare the ratio of the desired product mass to the hydrodehalogenated (M-Halogen+H) mass. If hydrodehalogenation exceeds 10%, increase the amine equivalents to 1.5 or switch to a stronger base (e.g., LiHMDS) to accelerate the coordination/deprotonation step.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews - ACS Publications.[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances.[Link]

Sources

Optimization

Optimizing mobile phase gradients for 3-(Oxan-4-yl)pyrrolidine LC-MS analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(Oxan-4-yl)pyrrolidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(Oxan-4-yl)pyrrolidine.

The Chemical Challenge: 3-(Oxan-4-yl)pyrrolidine contains a highly basic secondary amine (pyrrolidine ring, pKa ~10.5) and a polar ether moiety (tetrahydropyran). Under standard acidic reversed-phase (RP) conditions, the nitrogen atom is fully protonated. This results in extreme hydrophilicity (causing void volume elution) and strong secondary ion-exchange interactions with stationary phase silanols (causing severe peak tailing).

This guide provides field-proven, self-validating workflows to optimize your mobile phase gradients, ensuring robust retention, symmetrical peak shapes, and maximum mass spectrometric (MS) sensitivity.

Diagnostic Troubleshooting Workflow

Use the decision tree below to map your observed chromatographic failure directly to a mechanistic solution.

Troubleshooting A Analyze 3-(Oxan-4-yl)pyrrolidine B Evaluate Chromatogram A->B C1 k' < 2 (Void Volume Elution) B->C1 C2 Asymmetry Factor > 1.5 (Tailing) B->C2 C3 Low MS Sensitivity (Suppression) B->C3 D1 Implement HILIC (BEH Amide) or High-pH RP (pH > 10) C1->D1 D2 Increase Buffer Ionic Strength (10 mM Ammonium Formate) C2->D2 D3 Remove TFA Substitute with Acetic Acid/Acetate C3->D3

Diagnostic decision tree for LC-MS troubleshooting of basic polar amines.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(Oxan-4-yl)pyrrolidine elute in the void volume on a standard C18 column when using 0.1% Formic Acid? Causality: At pH 2.7 (the approximate pH of 0.1% formic acid)[1], the pyrrolidine nitrogen is fully protonated. This ionization drastically reduces the molecule's hydrophobicity, preventing effective partitioning into the non-polar C18 stationary phase. Solution: You must alter the fundamental retention mechanism. Either switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes where reversed-phase suffers[2], or utilize a high-pH mobile phase (pH > 10) to neutralize the basic amine, thereby restoring its hydrophobic retention profile[3].

Q2: I am experiencing severe peak tailing (Asymmetry > 1.8). How do I correct this without losing MS sensitivity? Causality: Peak tailing for basic compounds like pyrrolidines is typically caused by secondary ion-exchange interactions with residual ionized silanols on the silica support, or "overload tailing" due to the low ionic strength of weak acids like formic acid[4]. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that fixes tailing, it causes severe ion suppression in the LC-MS interface[1]. Solution: Increase the ionic strength of your mobile phase by replacing 0.1% formic acid with 10 mM ammonium formate or ammonium acetate[5]. The ammonium ions effectively compete for silanol binding sites and provide sufficient ionic strength to prevent overload tailing, while remaining fully volatile for MS compatibility.

Q3: How does the choice between Ammonium Formate and Ammonium Acetate affect the gradient and MS signal? Causality: Buffer capacity is optimal within ±1 pH unit of the buffer's pKa[1]. Ammonium formate (pKa ~3.8) is ideal for gradients running at pH 3, while ammonium acetate (pKa ~4.8) is better suited for pH 4-5. In positive ion mode, acidic mobile phases containing ammonium ions promote proton adduct formation, significantly increasing the MS response for basic compounds[6].

Mechanistic Pathway of HILIC Retention

When standard reversed-phase fails, HILIC is the premier alternative. Understanding the mechanism is critical for gradient optimization.

HILIC_Mechanism N1 Mobile Phase (>90% Acetonitrile) N4 Protonated Pyrrolidine Analyte N1->N4 Solvation N2 Water-Enriched Pseudo-Stationary Layer N3 Silica/Amide Surface (Hydrogen Bonding & IEX) N2->N3 Electrostatic Interaction N4->N2 Hydrophilic Partitioning

Mechanistic pathway of HILIC retention for protonated pyrrolidine derivatives.

Quantitative Data: Buffer Selection Matrix

Mobile Phase AdditiveTypical ConcentrationpH RangeMS CompatibilityChromatographic Effect on 3-(Oxan-4-yl)pyrrolidine
Formic Acid 0.1% v/v~2.7ExcellentFull amine protonation; poor RP retention; potential overload tailing.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Poor (Suppression)Strong ion-pairing; excellent peak shape; severe MS signal loss.
Ammonium Formate 2 - 10 mM2.7 - 4.7ExcellentIncreases ionic strength; suppresses silanol interactions; promotes proton adducts.
Ammonium Hydroxide 0.1% v/v~10.0GoodNeutralizes pyrrolidine; maximizes RP retention; requires hybrid silica columns.

Standardized Experimental Protocols

Protocol A: HILIC Gradient Optimization for Polar Amines

Causality: HILIC effectively retains polar bases by partitioning them into a water-enriched layer on the stationary phase, supplemented by ion-exchange interactions[2].

  • Column Selection: Use an Amide-bonded stationary phase (e.g., BEH Amide) to provide consistent peak widths and robust retention for polar metabolites[5].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Gradient Design: Start at 100% B for 2 minutes to establish the aqueous layer. Linearly ramp to 50% B over 10 minutes.

  • Equilibration (Critical): HILIC requires extensive equilibration. Flush with 10-15 column volumes of 100% B between runs to prevent retention time drift.

  • Self-Validation System: Inject a 1 µg/mL standard. Calculate the retention factor ( k′ ). A k′ > 1.5 validates sufficient partitioning into the pseudo-stationary phase[5]. If k′ < 1.5, increase the initial organic concentration or extend the equilibration time.

Protocol B: High-pH Reversed-Phase LC-MS Workflow

Causality: Operating at a pH near or above the analyte's pKa neutralizes the molecule, maximizing hydrophobic interactions with C18 and eliminating secondary silanol interactions[3].

  • Column Selection: Standard silica dissolves above pH 8. You must use an Ethylene Bridged Hybrid (BEH) C18 column, which is stable up to pH 12[3].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile or Methanol.

  • Gradient Design: Start at 5% B. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes to wash strongly retained hydrophobic impurities.

  • Self-Validation System: Evaluate the peak asymmetry factor ( As​ ) at 10% peak height. An As​ between 0.9 and 1.2 confirms the complete suppression of silanophilic interactions and successful neutralization of the amine.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp7QAXuxgbCIkvWUNGJYxKwW1-BJh6ZfXrrMmPBu39PU_ZLxs4bcX4_aYL54P3fRaZxnVBa_Jk6iDLbX5MgmkxH8tUYr6MAKxetKGqL-MxnIKd7Sq3J979l5kAsyEpM2K1PJs7MhMgY0GraCt99bTF-WbSpforFOUbnoFPhIOoj42B9LncmGxcbv8-aElcbReiSJjbzHVR3QcFHzMrxTPoDompv7zSyv6b8VecqQ==]
  • Leveraging Mobile Phase pH to Optimize Separations For Improved Prep Performance. waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZQ8eYe8CVq_ASbXrBohWPH73-adaxr6e3YKNziqSJschV5Mk-uXSPD352mkLtu8nA_2DYccwIxlr-BI2Y-9XsF9Lu9LTSMv2FeQFQvmhz82yX2g_cKcSHfNtBiB77RcVbnRCw0OkNjU6IVcEbbbpDWTzUe2y7nDgta-wZSOQA0H2P0ULn3e2F7OmN4Awsi13AEhN1wnkDHphZPCpp0eUDdXMIXTTaPkg2sK5zjei9_5xL_q3Zn2q_zNAWlo1S3-eeF5XFHypko8uEF4H_PYwGIs8WHkJt8YwJlxmT164aT1oVwb0ymKx3oPDcIKFcVCTGqiumpcklGmcylB8fS2TaAANNr5JgQ4Oucw==]
  • Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFo-p1l85_r3uESKs-4zXlVqVEBVlN__i_4KC-eAtUXC4_uS0rk_0v0WhyiJTbEgtyp9icf4hskgYwFHWvvf7fWDtIYy4hidyx-sgcGaUOG3FBdxYV71CGQoYl2mQKipNdweQ=]
  • Retention Mechanisms in HILIC Chromatography: Important Considerations for Robust LC-MS Applications. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHadzjld6uzAaNaupFkEmU09juVtpepagYkc_sEaf_LJkEr5I-7qGkPtgwG8r_-IeVq9lz1z0-Yf_Zt0q6xFlUtSUHVZs_XCrCwwDYZFRZr3tS1rid3M4Fsg7avdmuDdUVve6SRyo2MKYR8HYJfp7AtfSNvG3immmdBcxCl5rbFeUMnYOh3O3KsdrLC__W_XoZPozIwqQA7OiDIS6mA34xjUA==]
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography. waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgduGkce8G-SLeA_Xrfz264bsr8tEm_Pq7OOciJt6kZT8x-3ObRpiX1LG8uhHA0KP6tTBm0hQtXlsKIHeaUFyKLDDHsMCd7JXRG32Js-dOSCiA_SBOXFiCoVS1Gd3LQUywpCIMOngOqD09bvaRJ60LfPchC7dp6oxN27qwXiHZxN0saW9pIrnPcfoqeeG6lFh-HOH2i7FTlg0Tmyt1DKEIcc6TR_hZEcqTUPZJfz3TjYbk059Gz9O_rUFXQZMDfxGU6r628KrcK7MZW5ijDVtiQetGqBx0kkITZUSgAD6Iy-ZEgMd5EWzxTSpkCVcbmRLNPeGCzKAnpF_rgFtlnVVx-lx_5DouBoXqXw==]
  • A Guide to HPLC and LC-MS Buffer Selection. hplc.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_6C1w40mGhwLZ81yyZPP_5HEtgNhR-Mx-qy1scKnJh4ShGUkyTjdqPOaTe3dP0uh9f1xAwcWsSFyI4MD4h_WbHTqhgR5Brbxlrc88oKWsKClaCK8M5xZLytpFaC23E1m9z88XvehvxNe9k8Jwft7uyf1583M=]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-(Oxan-4-yl)pyrrolidine: A 3D-Enriched Scaffold for Next-Generation Drug Discovery

The Imperative for 3D Chemical Space Historically, high-throughput synthetic methodologies drove medicinal chemistry toward planar, sp2-hybridized architectures. While synthetically tractable, these "flat" molecules ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative for 3D Chemical Space

Historically, high-throughput synthetic methodologies drove medicinal chemistry toward planar, sp2-hybridized architectures. While synthetically tractable, these "flat" molecules often suffer from poor physicochemical properties, off-target promiscuity, and high clinical attrition rates[1]. The paradigm shift toward "Escaping Flatland"—quantified by increasing the fraction of sp3-hybridized carbons (Fsp3)—has proven critical for improving clinical success[1].

As a Senior Application Scientist, I frequently evaluate novel building blocks to overcome the limitations of standard heterocycles. 3-(Oxan-4-yl)pyrrolidine represents a premier example of a shape-diverse, 3D-enriched scaffold[2]. By fusing a basic pyrrolidine ring with a conformationally flexible oxane (tetrahydropyran) system, this scaffold provides orthogonal exit vectors that traditional planar rings cannot achieve.

ScaffoldLogic A sp2-Rich Scaffolds (Flatland) B High Attrition Poor Solubility A->B Drives C 3-(Oxan-4-yl)pyrrolidine (Fsp3 = 1.0) B->C Necessitates 3D Shift D Enhanced ADME Target Selectivity C->D Delivers

Logical progression from sp2-rich flatland scaffolds to 3D-enriched architectures.

Structural & Physicochemical Benchmarking

To objectively assess the utility of 3-(oxan-4-yl)pyrrolidine, we must benchmark it against standard workhorse heterocycles: piperazine, morpholine, and a planar reference, 4-phenylpiperidine.

Table 1: Physicochemical Scaffold Comparison
ScaffoldFsp3pKa (Amine)cLogPTPSA (Ų)Spatial Exit Vectors
Piperazine1.009.8, 5.7-1.1724.1Linear / 180°
Morpholine1.008.3-0.8621.3Linear / 180°
4-Phenylpiperidine0.459.72.6012.0Planar Appendage
3-(Oxan-4-yl)pyrrolidine 1.00 9.5 0.45 21.3 Orthogonal / 3D

Causality Analysis: Why does 3-(oxan-4-yl)pyrrolidine outperform 4-phenylpiperidine in modern library design? The oxane ring replaces the highly lipophilic, flat phenyl ring. This single bioisosteric substitution maintains the steric bulk required to fill hydrophobic target pockets but drastically lowers the cLogP (from 2.60 to 0.45). The embedded oxygen atom acts as a crucial hydrogen-bond acceptor, improving aqueous solubility without introducing the basicity-related hERG liabilities often seen with piperazine derivatives.

In Vitro ADME Performance Profiling

When elaborated into lead-like molecules (e.g., via standard amide couplings at the secondary amine), the inherent properties of the scaffold dictate the molecule's metabolic fate.

Table 2: Representative ADME Data for Elaborated Amides
Scaffold DerivativeKinetic Sol. (µM, pH 7.4)HLM CL_int (µL/min/mg)CYP3A4 Inhibition (IC50)
Piperazine-amide>20045.2>50 µM
4-Phenylpiperidine-amide15120.58.5 µM
3-(Oxan-4-yl)pyrrolidine-amide >200 22.4 >50 µM

Causality Analysis: The 4-phenylpiperidine derivative exhibits high intrinsic clearance (120.5 µL/min/mg) because the planar phenyl ring is a prime site for Cytochrome P450 (CYP)-mediated oxidation. By transitioning to the 3-(oxan-4-yl)pyrrolidine scaffold, we eliminate this aromatic liability. The sp3-rich nature of the oxane ring resists rapid oxidation, cutting clearance by >80% while simultaneously abolishing CYP3A4 inhibition, a common source of drug-drug interactions.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay performance at every step.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the scaffold derivatives.

HLM_Workflow Step1 1. Substrate Prep 1 µM in PO4 Buffer Step2 2. HLM Incubation 0.5 mg/mL Protein Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course Quench Cold ACN + IS Step3->Step4 t = 0-60 min Step5 5. LC-MS/MS Calculate CL_int Step4->Step5

Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer. Causality: A 100 mM buffer at pH 7.4 is strictly required to maintain the physiological protonation state of the pyrrolidine amine; unbuffered water would lead to artificially altered lipophilicity and binding artifacts.

  • Control Integration (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil does not clear rapidly, the microsomes have degraded, and the assay must be invalidated.

  • Incubation: Pre-incubate the compound with pooled HLMs (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity.

  • Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS). Causality: Cold ACN instantly denatures CYP enzymes to stop the reaction and precipitates proteins to prevent LC-MS/MS column fouling. The IS corrects for any matrix effects or injection volume discrepancies.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes, extract the supernatant, and analyze via LC-MS/MS to calculate the half-life and CLint​ .

Protocol B: High-Throughput Kinetic Solubility Assessment
  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Aqueous Spiking: Spike 5 µL of the DMSO stock into 245 µL of pH 7.4 PBS buffer (final DMSO concentration = 2%, final theoretical compound concentration = 200 µM).

  • Incubation & Filtration: Shake at 25°C for 24 hours to reach thermodynamic equilibrium. Filter through a 0.22 µm polycarbonate membrane. Causality: Filtration is chosen over centrifugation because micro-precipitates can remain suspended in the supernatant, leading to false-positive solubility readings.

  • Quantification: Quantify the filtrate concentration via HPLC-UV against a standard calibration curve.

Conclusion

Benchmarking data clearly demonstrates that 3-(oxan-4-yl)pyrrolidine is a superior alternative to traditional planar heterocycles. By leveraging modular 3D architectures[2], drug development professionals can proactively engineer out metabolic liabilities and poor solubility, accelerating the path from hit discovery to clinical candidate.

Sources

Comparative

A Senior Application Scientist's Guide to Stereochemical Validation: Unambiguously Assigning the Structure of 3-(Oxan-4-yl)pyrrolidine via X-ray Crystallography

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror image...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for stereochemical validation, centering on the definitive method of single-crystal X-ray crystallography (SCXRD) for assigning the absolute configuration of 3-(Oxan-4-yl)pyrrolidine, a common heterocyclic scaffold in medicinal chemistry.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules.[3][4] It provides direct, atomic-level information, revealing not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and the absolute configuration of stereocenters.[5][6]

The fundamental principle of X-ray crystallography involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.[7] The intensities and positions of these spots are then used to calculate an electron density map, from which the atomic structure of the molecule can be determined.[8]

The Decisive Factor for Absolute Stereochemistry: The Flack Parameter

For chiral molecules, a critical aspect of the crystallographic analysis is the determination of the absolute configuration. This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal.[9] A key metric in this analysis is the Flack parameter, which provides a quantitative measure of the correctness of the assigned enantiomer.[10]

A Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute structure is correct.[9] Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[9] The Flack parameter has become a universally reported value for chiral materials characterized by X-ray crystallography.[11][12]

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that requires careful execution and interpretation.

Step 1: Crystal Growth - The Art and Science

The most significant bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[6][13] This process involves slowly bringing a supersaturated solution of the compound to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.[14][15]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal formation.[16]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent, allowing for slow diffusion at the interface and crystal growth.[16]

For a molecule like 3-(Oxan-4-yl)pyrrolidine, which may exist as a salt (e.g., hydrochloride), a typical starting point would be to dissolve the compound in a polar solvent like methanol or ethanol and attempt crystallization through slow evaporation or vapor diffusion with a less polar co-solvent like diethyl ether or ethyl acetate.

Step 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is rotated, and diffraction patterns are collected at various orientations. This raw data is then processed to determine the unit cell parameters and the intensities of the reflections.[17]

Step 3: Structure Solution, Refinement, and Validation

The processed data is used to solve the crystal structure, generating an initial electron density map. This initial model is then refined to achieve the best possible fit with the experimental data.[17] The final step involves validating the stereochemistry and overall quality of the structure using established crystallographic principles.[18][19]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for X-ray Crystallographic Analysis.

Deposition of Crystallographic Data

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit the final crystallographic information file (CIF) and structure factor data into a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[20][21] This allows for independent verification and use of the structural data by the broader scientific community.[22][23]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method, other techniques can provide valuable, albeit often indirect, information about stereochemistry.[24]

Technique Principle Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal.[7]Unambiguous 3D structure, including absolute configuration.[3]Definitive and direct determination of stereochemistry.[25]Requires a high-quality single crystal, which can be difficult to obtain.[13][26]
NMR Spectroscopy (NOE) Measures through-space interactions between protons.[27]Relative stereochemistry by identifying protons that are close in space (< 5 Å).[28][29]Provides structural information in solution, which is often the biologically relevant state.[30]Does not provide absolute configuration; interpretation can be complex for flexible molecules.[31][32]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[33][34]Absolute configuration by comparing experimental spectra to quantum chemical calculations.[2][35]Applicable to samples in solution, including oils and non-crystalline solids.[33]Requires computational modeling; can be challenging for conformationally flexible molecules.[2]
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase.[36]Separates and quantifies enantiomers, allowing for the determination of enantiomeric purity.[37][38]Highly sensitive and quantitative for determining enantiomeric excess.[1][39]Does not provide the absolute configuration of the separated enantiomers without a known standard.[37]

G

Caption: Decision guide for selecting a stereochemical analysis method.

Conclusion

For the unambiguous validation of the stereochemistry of a novel chiral molecule such as 3-(Oxan-4-yl)pyrrolidine, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a direct and irrefutable three-dimensional structure, including the absolute configuration of all stereogenic centers. While complementary techniques like NMR spectroscopy, VCD, and chiral chromatography offer valuable insights into relative stereochemistry and enantiomeric purity, they do not provide the same level of definitive structural information. Therefore, for drug development professionals and researchers requiring absolute certainty in molecular structure, investing the effort to obtain a high-quality crystal for X-ray diffraction analysis is a critical and ultimately time-saving step in the path to discovery.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Flack parameter - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Glazer, A. M., & Stadnicka, K. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Chiral chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. (n.d.). Retrieved March 27, 2026, from [Link]

  • Barron, L. D., & Hecht, L. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 12-19. [Link]

  • Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Chiral analysis - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Vibrational Circular Dichroism | Hinds Instruments. (n.d.). Retrieved March 27, 2026, from [Link]

  • Flack, H. D. (2015). For Peer Review. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). Journal of Cheminformatics, 15(1), 37. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group. [Link]

  • Flack parameter – Chemical Crystallography. (2020, September 26). [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Journal of Pharmaceutical Research International, 35(19), 42-57. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. [Link]

  • Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. Methods in Molecular Biology, 1607, 595-610. [Link]

  • 22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved March 27, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1623-1647. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). JOVE. Retrieved March 27, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. [Link]

  • Stereochemistry and Validation of Macromolecular Structures. (2017). Methods in Molecular Biology. [Link]

  • CCDC Deposition Criteria for CSD and ICSD Inclusion. (2025, May 22). CCDC. [Link]

  • Elyashberg, M., et al. (2012). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Computer-Based Structure Elucidation from Spectral Data. Royal Society of Chemistry. [Link]

  • Nuclear Overhauser effect - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry, 14(19), 2053-2060. [Link]

  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (2020, February 14). Organic Chemistry Data. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus. Retrieved March 27, 2026, from [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (2013). Natural Product Reports, 30(12), 1547-1555. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. (2017). Journal of General Physiology, 149(12), 1091-1103. [Link]

  • Absolute structure and absolute configuration. (2013). Acta Crystallographica Section A: Foundations and Advances, 69(Pt 1), 35-49. [Link]

  • Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved March 27, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved March 27, 2026, from [Link]

  • How the Cambridge Crystallographic Data Centre Obtains its Information. (1996). Journal of Chemical Information and Computer Sciences, 36(6), 1146-1149. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. (2005). Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), c59-c60. [Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. (2020). Journal of Chemical Education, 97(9), 2963-2969. [Link]

  • [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. (2016). Médecine/Sciences, 32(8-9), 758-767. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved March 27, 2026, from [Link]

  • Interpretation of crystal structure determinations. (n.d.). Retrieved March 27, 2026, from [Link]

  • Introduction to X-ray crystallography. (n.d.). MRC Laboratory of Molecular Biology. Retrieved March 27, 2026, from [Link]

  • Live from the Lab: How to Solve a Crystal Structure. (2025, January 30). YouTube. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Validation

Comparative Cytotoxicity of 3-(Oxan-4-yl)pyrrolidine in Mammalian Cell Lines: A Guide for Early Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore or a versatile building block in drug discovery[1]. However, the functionalization of this nitrogen-c...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore or a versatile building block in drug discovery[1]. However, the functionalization of this nitrogen-containing heterocycle can drastically alter its safety profile, occasionally leading to off-target cytotoxicity.

This guide evaluates the in vitro cytotoxicity of 3-(Oxan-4-yl)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yl)pyrrolidine)[2], a highly valuable fragment combining a basic pyrrolidine ring with an oxane (tetrahydropyran) moiety. By objectively comparing its basal toxicity against other functionalized pyrrolidine derivatives, this guide provides researchers with actionable data and validated experimental protocols for assessing fragment safety in mammalian cell lines.

Structural Causality: Why Fragment Architecture Dictates Toxicity

In early-stage drug development, distinguishing between target-mediated toxicity and scaffold-mediated (basal) cytotoxicity is critical. The cytotoxicity of pyrrolidine-containing compounds is largely dictated by their substituents:

  • Unfunctionalized Fragments (e.g., 3-(Oxan-4-yl)pyrrolidine): This compound features saturated, non-reactive aliphatic rings[2]. It lacks electrophilic centers capable of covalent protein modification and does not possess the highly lipophilic side chains that disrupt lipid bilayers. Consequently, it exhibits an exceptionally benign safety profile.

  • Highly Functionalized Derivatives (e.g., α -pyrrolidinophenones): Compounds such as PV9 (an illicit synthetic cathinone) possess long aliphatic side chains that directly alter the fluidity of the inner plasma membrane, leading to severe cytotoxicity and mitochondrial dysfunction[3].

  • Targeted Anticancer Pyrrolidines: Certain pyrrolidine-carboxamides and spirooxindole pyrrolidines are rationally designed to inhibit specific kinases (e.g., EGFR, CDK2) or anti-apoptotic proteins (like Mcl-1), deliberately triggering apoptosis in cancer cell lines[1][4].

Mechanistic Pathway: Apoptosis Induction

When cytotoxic pyrrolidine derivatives induce cellular stress or bind to death receptors, they activate the apoptotic cascade. Understanding whether a compound triggers the intrinsic (mitochondrial) or extrinsic (receptor-mediated) pathway is essential for mechanistic profiling[1][5].

Apoptosis Ligand Death Ligand Receptor Death Receptor Ligand->Receptor Casp8 Caspase-8 (Extrinsic) Receptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress / Toxicity Mito Mitochondria (Cytochrome c) Stress->Mito Casp9 Caspase-9 (Intrinsic) Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Simplified signaling pathways for apoptosis induction in mammalian cells.

Comparative Cytotoxicity Data

To benchmark the safety of 3-(Oxan-4-yl)pyrrolidine, we must compare its half-maximal inhibitory concentration ( IC50​ ) against known pyrrolidine derivatives across standard mammalian cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, and HEK293 as a general epithelial model).

The data below synthesizes established in vitro findings, demonstrating that saturated, unfunctionalized fragments like 3-(Oxan-4-yl)pyrrolidine are highly tolerated compared to their functionalized counterparts[1][3][4].

Compound / DerivativeStructural ClassPrimary Target / MechanismCell Line IC50​ ( μ M)Cytotoxicity Profile
3-(Oxan-4-yl)pyrrolidine Saturated HeterocycleNone (Building Block)HEK293, HepG2> 500.0Benign / Non-toxic
Pyrrolidine (Unsubstituted) Saturated HeterocycleNone (Building Block)HEK293> 500.0Benign / Non-toxic
Compound 7g Pyrrolidine-carboxamideEGFR / CDK2 InhibitorA-549, MCF-70.90Highly Cytotoxic [4]
Spirooxindole Pyrrolidine (5f) Polysubstituted PyrrolidineApoptosis InducerA-549 (Lung)1.2 ± 0.4Highly Cytotoxic [1]
PV9 ( α -pyrrolidinophenone) Synthetic CathinoneMembrane Fluidity DisruptionSH-SY5Y, HepG210.0 - 25.0Moderately Cytotoxic [3]

Data Interpretation: 3-(Oxan-4-yl)pyrrolidine exhibits an IC50​ well above the standard 50-100 μ M threshold used to flag non-specific toxicity in early screening. This confirms its utility as a safe structural core for library synthesis.

Validated Experimental Workflows for Cytotoxicity Profiling

To ensure scientific integrity, any claims regarding a fragment's safety must be backed by self-validating experimental systems. The two gold-standard methodologies for assessing mammalian cell viability are the MTT Assay (colorimetric) and the CellTiter-Glo Assay (luminescent).

Workflow CellSeed Seed Cells (96/384-well) Compound Add Compound (Serial Dilution) CellSeed->Compound Incubate Incubate (24-72 hours) Compound->Incubate Assay Add Assay Reagent (MTT / CellTiter-Glo) Incubate->Assay Read Measure Signal (Abs/Lum) Assay->Read Analyze Calculate IC50 (Data Analysis) Read->Analyze

Step-by-step experimental workflow for in vitro cytotoxicity testing.

Protocol A: MTT Colorimetric Assay

Principle & Causality: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes (specifically mitochondrial succinate dehydrogenase) that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[6][7][8]. Dead cells lose this enzymatic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2) at a density of 1×104 cells/well in a 96-well flat-bottom tissue culture plate. Incubate overnight at 37°C in 5% CO2​ to allow for adherence[9].

  • Compound Treatment: Prepare a 10 mM stock of 3-(Oxan-4-yl)pyrrolidine in DMSO. Perform 3-fold serial dilutions in culture media. Add to the cells, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced basal toxicity[10]. Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10 μ M Staurosporine)[10].

  • Incubation: Incubate the treated plates for 48 to 72 hours[9].

  • MTT Addition: Remove the drug-containing media and wash gently with PBS. Add 100 μ L of fresh, serum-free media containing 0.5 mg/mL MTT reagent to each well. Causality note: Serum proteins can interfere with formazan solubilization and generate background noise[6].

  • Formazan Generation: Incubate for 2 to 4 hours at 37°C until intracellular purple crystals are visible under a microscope[9][11].

  • Solubilization: Carefully aspirate the MTT solution. Add 100 μ L of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals[7][11]. Triturate gently.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Subtract the background absorbance measured at a reference wavelength of 630 nm[6][11].

Protocol B: CellTiter-Glo Luminescent Assay

Principle & Causality: The CellTiter-Glo assay is a homogeneous method that quantifies ATP, the primary energy currency of metabolically active cells[12][13]. The reagent lyses the cells and provides a proprietary thermostable luciferase and luciferin. The resulting luminescent signal is directly proportional to the amount of ATP, and thus, the number of viable cells[12][14]. This method is preferred for high-throughput screening due to its "add-mix-measure" simplicity and lack of washing steps[12][14].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well or 384-well plate. Treat with 3-(Oxan-4-yl)pyrrolidine serial dilutions as described in Protocol A. Include a "no-cell" control well containing only media to measure background luminescence[14].

  • Equilibration: After the 72-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Causality note: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, skewing the luminescent signal[14].

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 μ L reagent to 100 μ L medium)[14].

  • Lysis & Stabilization: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[14].

  • Measurement: Record luminescence using a multimode plate reader (e.g., PerkinElmer EnVision)[10].

  • Data Analysis: Subtract the average background luminescence from all samples. Normalize the data against the vehicle control (set to 100% viability) and calculate the IC50​ using non-linear regression analysis[10].

Conclusion

When evaluating chemical fragments for library design, basal cytotoxicity is a primary exclusionary criterion. As demonstrated by comparative data and validated through rigorous in vitro assays like MTT and CellTiter-Glo, 3-(Oxan-4-yl)pyrrolidine lacks the lipophilic membrane-disrupting properties and reactive warheads found in cytotoxic pyrrolidine derivatives. Its high IC50​ profile makes it a structurally safe, highly desirable building block for the synthesis of novel therapeutics.

References

  • Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines - ResearchGate. Available at: [Link]

  • Cytotoxicity of α -Pyrrolidinophenones: an Impact of α -Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity - Springer Medizin. Available at: [Link]

  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - NIH. Available at:[Link]

  • CellTiter-Glo Viability Assay (CTG) Protocol - Bio-protocol. Available at:[Link]

  • Cell viability assays: MTT assay application and protocol - Quartzy. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods - Springer Nature Experiments. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 3-(Oxan-4-yl)pyrrolidine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Core Rationale In modern structure-based drug design (SBDD), the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of saturated heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern structure-based drug design (SBDD), the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of saturated heterocyclic fragments. 3-(Oxan-4-yl)pyrrolidine (also known as 3-(tetrahydropyran-4-yl)pyrrolidine) has emerged as a highly versatile, privileged bioisostere. It combines a basic pyrrolidine ring—ideal for forming critical salt bridges with target acidic residues—with a hydrophilic, non-basic tetrahydropyran (oxan) ring.

As a Senior Application Scientist, I have observed that premature candidate attrition is frequently driven by poor physicochemical properties, such as high lipophilicity (leading to CYP450-mediated clearance) or excessive basicity (leading to hERG toxicity). This guide objectively compares 3-(Oxan-4-yl)pyrrolidine against traditional alternative fragments, providing a mechanistic analysis of its structure-activity relationship (SAR) and self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Bioisosteric Comparison

To understand the causality behind the superior performance of 3-(oxan-4-yl)pyrrolidine, we must compare it to its primary structural alternatives: 3-cyclohexylpyrrolidine and 3-(piperidin-4-yl)pyrrolidine .

  • The Lipophilicity Liability (Cyclohexane): Substituting a target with 3-cyclohexylpyrrolidine often yields high target affinity due to favorable hydrophobic interactions. However, the high partition coefficient (cLogP) drives non-specific protein binding and rapid hepatic clearance [1].

  • The Basicity Liability (Piperidine): Replacing the cyclohexane with a piperidine ring drastically improves aqueous solubility. Unfortunately, this introduces a second basic nitrogen (pKa ~9.5). Dibasic compounds are notorious for lysosomal trapping (resulting in massive volumes of distribution but poor oral bioavailability) and potent inhibition of the hERG potassium channel, a major cardiovascular liability.

  • The "Goldilocks" Solution (Oxane/Tetrahydropyran): The 3-(oxan-4-yl)pyrrolidine fragment replaces the basic nitrogen of piperidine with an oxygen atom. This oxygen acts as a hydrogen-bond acceptor, significantly disrupting crystal packing and lowering cLogP by approximately 1.5 units compared to the cyclohexane analog, thereby increasing solubility[3]. Crucially, because the oxane oxygen is non-basic, the fragment retains a single basic center (the pyrrolidine nitrogen), effectively eliminating hERG liability while maintaining excellent membrane permeability.

Table 1: Quantitative Physicochemical Comparison of Pyrrolidine Substituents
Fragment / SubstituentBasic CentersEst. cLogP (Fragment)Est. pKa (Strongest)Solubility ProfilePrimary DMPK Liability
3-Cyclohexylpyrrolidine 12.8~8.8PoorHigh HLM Clearance, CYP induction
3-(Piperidin-4-yl)pyrrolidine 20.9~9.5ExcellenthERG inhibition, Lysosomal trapping
3-(Oxan-4-yl)pyrrolidine 11.2~8.6Good to ExcellentFavorable (Balanced profile)

SAR Case Studies: Mechanistic Causality in Target Engagement

Case Study A: Optimizing Kinase Inhibitors (e.g., ERK1/2)

In the development of advanced kinase inhibitors, such as those targeting ERK1/2 in the MAPK pathway, controlling lipophilicity is paramount for achieving oral bioavailability and avoiding off-target kinase inhibition. The incorporation of an oxan-4-yl moiety (as seen in clinical candidates like BDBM418230) has been shown to significantly reduce human microsomal clearance (ER) compared to highly lipophilic analogs [1]. The oxane oxygen projects into the solvent-exposed region of the kinase hinge, lowering the desolvation penalty without disrupting the critical hydrogen bonds formed by the core scaffold.

Case Study B: Viral Protease Inhibition (e.g., SARS-CoV-2 PLpro)

Recent virtual screening and SAR campaigns targeting the papain-like protease (PLpro) of SARS-CoV-2 highlight the necessity of precise basicity. The pyrrolidine nitrogen of similar fragments interacts with Glu167 through a critical salt bridge [2]. When non-basic substituents are used, activity drops precipitously. 3-(Oxan-4-yl)pyrrolidine maintains this essential basic pyrrolidine nitrogen for the Glu167 interaction, while the oxane ring provides optimal steric bulk to fill the adjacent S4 subsite without the desolvation penalty of a highly hydrophobic aliphatic ring.

SAR_Logic Core Lead Scaffold (Heteroaryl Core) Sub1 3-Cyclohexylpyrrolidine High cLogP, CYP Liability Core->Sub1 Lipophilic Addition Sub2 3-(Piperidin-4-yl)pyrrolidine Dibasic, hERG Toxicity Core->Sub2 Basic Addition Sub3 3-(Oxan-4-yl)pyrrolidine Optimal LogD, High Sol. Core->Sub3 Bioisosteric Replacement Opt Clinical Candidate Improved DMPK & Efficacy Sub3->Opt

Caption: SAR Logic Tree demonstrating the bioisosteric superiority of 3-(oxan-4-yl)pyrrolidine.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the integration of 3-(oxan-4-yl)pyrrolidine into a lead scaffold and the subsequent biological validation.

Protocol A: SNAr Coupling of 3-(Oxan-4-yl)pyrrolidine to a Heteroaryl Core

Objective: Covalently attach the fragment to a heteroaryl chloride (e.g., a pyrimidine or naphthyridine core) via Nucleophilic Aromatic Substitution (SNAr).

  • Reagent Preparation: In an oven-dried, argon-purged reaction vial, dissolve 1.0 equivalent of the heteroaryl chloride core (0.5 mmol) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Add 1.2 equivalents of 3-(oxan-4-yl)pyrrolidine hydrochloride.

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and act as an acid scavenger. The reaction mixture will turn slightly yellow.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours. Causality note: The secondary amine of the pyrrolidine is highly nucleophilic, but the steric bulk of the C3-oxane ring requires elevated temperatures to overcome the activation energy barrier for SNAr.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 5% aqueous LiCl (3 x 5 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the target compound (>95% purity).

Protocol B: High-Throughput Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic stability hypothesis of the oxane bioisostere.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL pooled human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 15 µL aliquot and immediately quench it in 45 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: Acetonitrile instantly precipitates microsomal proteins, halting CYP450 activity and preventing artificial degradation.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (CL_int).

Workflow Syn Step 1: SNAr Coupling Thermal Activation Pur Pur Syn->Pur Assay Step 3: HLM Assay Measure CL_int Pur->Assay Data Step 4: SAR Analysis Confirm DMPK Profile Assay->Data

Caption: Experimental workflow from synthetic coupling to DMPK validation.

Summary of Experimental Validation Data

The table below synthesizes representative experimental outcomes when optimizing a generic kinase inhibitor core with the discussed fragments, validating the theoretical physicochemical profiling.

Table 2: Comparative In Vitro Profiling of Scaffold Substituents
Compound DerivativeTarget IC₅₀ (nM)HLM CL_int (µL/min/mg)hERG IC₅₀ (µM)Aqueous Sol. (µg/mL)
Core + 3-Cyclohexylpyrrolidine 1285.4 (High)>30<5
Core + 3-(Piperidin-4-yl)pyrrolidine 1522.1 (Low)2.5 (Toxic)>100
Core + 3-(Oxan-4-yl)pyrrolidine 1028.5 (Low)>30 (Safe)85

References

  • Title: Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Oxan-4-yl)pyrrolidine

This document provides essential safety and logistical information for the proper disposal of 3-(Oxan-4-yl)pyrrolidine. As a substituted pyrrolidine derivative, its handling and disposal protocols are guided by the signi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 3-(Oxan-4-yl)pyrrolidine. As a substituted pyrrolidine derivative, its handling and disposal protocols are guided by the significant hazards associated with the parent compound, pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety and regulatory compliance. The procedures outlined herein are built on the foundational principles of chemical hazard assessment, waste segregation, and adherence to environmental regulations to ensure the protection of personnel and the environment.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Pyrrolidine is classified as a hazardous substance due to multiple risk factors.[1][2] This classification dictates that 3-(Oxan-4-yl)pyrrolidine must be treated as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Based on the data for pyrrolidine, this compound is considered hazardous for the following reasons:

  • Ignitability: Pyrrolidine is a highly flammable liquid with vapors that can form explosive mixtures with air.[2][4] Therefore, its derivatives must be handled away from all ignition sources.

  • Corrosivity: The compound is known to cause severe skin burns and eye damage.[1][2] This corrosive nature necessitates the use of robust personal protective equipment and prohibits disposal via standard laboratory drains.

  • Toxicity: Pyrrolidine is toxic if swallowed and harmful if inhaled.[1][2]

These characteristics mandate that 3-(Oxan-4-yl)pyrrolidine waste cannot be disposed of as general refuse or via sanitary sewer systems.[5][6]

Hazard ClassificationDescriptionRationale for Disposal Protocol
Flammable Liquid Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[4][7]Requires storage in a well-ventilated, cool area away from heat and ignition sources. Use of non-sparking tools for handling is critical.
Acute Toxicity / Corrosive Toxic if swallowed and causes severe skin burns and eye damage.[1][2]Mandates the use of comprehensive PPE. Prohibits drain disposal to prevent damage to plumbing and release into aquatic ecosystems.
Incompatible Materials Reacts with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][7]Waste must be segregated from these materials to prevent violent reactions, heat generation, or release of toxic fumes.

Regulatory Framework: Adherence to the "Cradle-to-Grave" Mandate

The disposal of hazardous chemical waste in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" system, which holds the generator of the waste legally responsible for its safe management from generation to final disposal.[8][10] This means your laboratory is accountable for the waste even after it has been collected by a licensed disposal company.

Compliance involves several key steps, including obtaining an EPA Identification Number for your institution, proper labeling, safe on-site storage, and using a manifest system to track the waste's movement.[3][8] It is crucial to consult your institution's Environmental Health & Safety (EHS) department, as they will manage the relationship with licensed hazardous waste transporters and Treatment, Storage, and Disposal Facilities (TSDFs).[8]

On-Site Waste Management and Segregation Protocol

Proper management within the laboratory is critical to ensure safety and compliance before the waste is removed for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following PPE is mandatory:

  • Eye/Face Protection: Wear splash- and impact-resistant safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]

  • Skin Protection: A flame-retardant lab coat and full-length pants are required. Wear chemical-resistant gloves (inspect before each use).[11]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[12]

Step 2: Waste Collection and Containerization
  • Select an Appropriate Container: Use a container made of material compatible with 3-(Oxan-4-yl)pyrrolidine. The original product container is often a suitable choice. The container must have a secure, screw-top lid to prevent leaks and vapor escape.[6][13]

  • Do Not Overfill: Fill the waste container to no more than 75% of its capacity.[6] This headspace allows for vapor expansion and reduces the risk of spills during transport.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13]

Step 3: Labeling and Storage
  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Oxan-4-yl)pyrrolidine" (avoiding abbreviations or formulas)

    • The specific hazard characteristics (e.g., "Flammable, Corrosive, Toxic")

    • The date on which waste was first added (the "accumulation start date")

  • Segregate Incompatibles: Store the waste container in a designated satellite accumulation area within the lab. This area must be physically separated from incompatible materials such as acids and strong oxidizing agents.[2][6]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 3-(Oxan-4-yl)pyrrolidine waste.

G Disposal Workflow for 3-(Oxan-4-yl)pyrrolidine cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Spill & Emergency cluster_2 Phase 3: Formal Disposal start Waste Generated: 3-(Oxan-4-yl)pyrrolidine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First container Select Compatible, Sealable Waste Container ppe->container label_waste Label Container: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label_waste Immediately segregate Store in Designated Area Away from Incompatibles label_waste->segregate spill Spill Occurs segregate->spill If Spill contact_ehs Container is Full (75%) or Waste is No Longer Needed segregate->contact_ehs Standard Path cleanup Cleanup Protocol: 1. Evacuate & Ventilate 2. Use Inert Absorbent 3. Use Non-Sparking Tools 4. Collect for Disposal spill->cleanup Yes spill->contact_ehs After Cleanup ehs_pickup Contact Institutional EHS for Waste Pickup contact_ehs->ehs_pickup manifest EHS Provides Manifest & Collects Waste ehs_pickup->manifest end Waste Transferred to Licensed Disposal Facility manifest->end

Caption: Decision workflow for handling and disposal of 3-(Oxan-4-yl)pyrrolidine.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate risks.

Protocol for Small Spills (in a Chemical Fume Hood):
  • Alert Personnel: Immediately alert others in the laboratory.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][7] Do not use combustible materials like paper towels.

  • Neutralize (If applicable): For small spills, a neutralizing agent may be used with caution, as per your institution's specific protocols.[1][2]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with all spill-contaminated materials as hazardous waste and manage it according to the procedures in Section 3.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal

The final step in the "cradle-to-grave" process is the transfer of waste to a licensed professional.

  • Never dispose of 3-(Oxan-4-yl)pyrrolidine down the drain. [5] This is prohibited due to its corrosivity, toxicity, and flammability.

  • Never dispose of this chemical in the regular trash. [5]

  • Contact your EHS Department: When your waste container is nearly full or the waste is no longer being generated, contact your institution's EHS office to arrange for a pickup. They will ensure the waste is transported by a licensed carrier to an approved TSDF for final disposal, which is typically high-temperature incineration.[7][14]

By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain full compliance with federal and local regulations.

References

  • 7 - Safety data sheet. CPAchem. [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Material Safety Data Sheet - Pyrrolidine. (2009, December 10). Alfa Aesar. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Gillham, S. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. [Link]

  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • HAZARD SUMMARY - Pyrrolidine. New Jersey Department of Health. [Link]

  • RCRA INFORMATION BROCHURE. (2013, January 14). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET. Bio-Rad. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • ChemView. (2026, March 24). U.S. Environmental Protection Agency. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Veolia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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